Xl-999
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYDVBIPXAAJA-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705946-27-6, 921206-68-0 | |
| Record name | XL-999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705946276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XL999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | XL-999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I7PLF6N8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Inhibition of the XL-999 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XL-999 is a potent, multi-targeted tyrosine kinase inhibitor (TKI) that was developed by Exelixis, Inc. It is classified as a Spectrum Selective Kinase Inhibitor (SSKI) and demonstrates significant inhibitory activity against a range of receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). Additionally, this compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key driver in certain hematological malignancies. Preclinical studies demonstrated robust anti-tumor activity in various xenograft models, including those for breast, lung, colon, and prostate cancer, with evidence of both tumor growth inhibition and regression of established tumors.
This compound progressed to Phase II clinical trials for a variety of solid tumors and acute myelogenous leukemia (AML). Early clinical data showed preliminary signs of efficacy, including partial responses and stable disease in heavily pre-treated patients. However, the clinical development of this compound was ultimately discontinued due to a challenging risk/benefit profile, including the observation of serious cardiac adverse events. This technical guide provides a comprehensive overview of the this compound signaling pathway, its inhibition, and the methodologies used to characterize its activity.
Target Profile and Mechanism of Action
This compound exerts its anti-tumor effects by simultaneously blocking multiple critical signaling pathways involved in cancer progression.
Primary Kinase Targets
The primary molecular targets of this compound include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.
-
Fibroblast Growth Factor Receptors (FGFRs): Play a role in cell proliferation, differentiation, and migration, and are often dysregulated in cancer.
-
FMS-like Tyrosine Kinase 3 (FLT3): A critical driver of proliferation and survival in certain types of leukemia, particularly AML.
-
SRC Family Kinases: Non-receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and survival.
By inhibiting these targets, this compound was designed to have a dual mechanism of action: directly inhibiting tumor cell proliferation and survival, and indirectly inhibiting tumor growth by blocking angiogenesis.
Downstream Signaling Pathways
The inhibition of the aforementioned RTKs by this compound leads to the blockade of several key downstream signaling cascades that are crucial for cancer cell function.
Quantitative Data
Publicly available quantitative data for this compound is limited. The following table summarizes the reported in vitro potencies. A comprehensive kinase selectivity profile across a broad panel is not publicly available.
| Target | IC50 (nM) | Assay Type | Reference |
| KDR (VEGFR2) | 4 | Biochemical Kinase Assay | [1] |
| Flt-1 (VEGFR1) | 20 | Biochemical Kinase Assay | [1] |
| FGFR1 | 4 | Biochemical Kinase Assay | [1] |
| PDGFRα | 2 | Biochemical Kinase Assay | [1] |
Experimental Protocols
Detailed, specific experimental protocols for the preclinical evaluation of this compound are not publicly available. The following sections describe representative, generalized protocols for the types of assays that would be employed to characterize a multi-targeted TKI like this compound.
In Vitro Kinase Inhibition Assays
These assays are fundamental for determining the potency and selectivity of a kinase inhibitor.
This is a common high-throughput screening method to measure kinase activity.
-
Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the lanthanide and the fluorescent label into close proximity, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in the FRET signal.
-
Generalized Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35). Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the fluorescently labeled substrate, and this compound at various concentrations. Initiate the reaction by adding ATP at a concentration typically near its Km for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60-90 minutes).
-
Detection: Stop the kinase reaction by adding a detection solution containing EDTA and the lanthanide-labeled phospho-specific antibody.
-
Signal Measurement: After another incubation period (e.g., 30-60 minutes), read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assays
Cellular assays are crucial for determining the on-target effect of the inhibitor in a more physiologically relevant context.
This technique is used to assess the inhibition of downstream signaling pathways.
-
Principle: Measures the levels of phosphorylated (activated) signaling proteins in cells treated with the inhibitor.
-
Generalized Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HUVECs for VEGFR2 signaling, or tumor cell lines with known RTK activation) and starve them of growth factors. Treat the cells with various concentrations of this compound for a specified time, followed by stimulation with the relevant growth factor (e.g., VEGF, PDGF, or FGF).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-VEGFR2, anti-p-AKT, anti-p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
-
This assay measures the effect of the inhibitor on cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Generalized Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
In Vivo Efficacy Studies
Animal models are used to evaluate the anti-tumor efficacy of the inhibitor in a whole organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
Generalized Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., intravenously or orally) at various doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Toxicity Assessment: Monitor the body weight and general health of the mice as an indicator of toxicity.
-
Clinical Development and Discontinuation
This compound underwent Phase I and Phase II clinical trials for various advanced solid malignancies and AML.
Phase I Clinical Trial
A Phase I dose-escalation study in patients with advanced solid tumors identified a maximum tolerated dose (MTD) of 3.2 mg/kg administered intravenously every two weeks. At this dose, preliminary evidence of clinical activity was observed, with 2 partial responses and 4 patients with stable disease for 3-7 months in a cohort of 22 evaluable patients. Dose-limiting toxicities included hypertension and elevated liver enzymes.
Phase II Clinical Program
Exelixis initiated a broad Phase II program to evaluate this compound in several cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma, colorectal cancer, ovarian cancer, AML, and multiple myeloma.
Discontinuation of Development
Despite showing some signs of anti-tumor activity, the clinical development of this compound was discontinued. The decision was based on an unfavorable risk/benefit profile, primarily due to the observation of serious cardiac adverse events in a subset of patients.
Conclusion
This compound is a potent, multi-targeted TKI that effectively inhibits key signaling pathways involved in tumor angiogenesis and proliferation. Its robust preclinical anti-tumor activity provided a strong rationale for clinical development. However, the emergence of significant toxicities, particularly cardiac-related adverse events, in clinical trials ultimately led to the discontinuation of its development. The story of this compound serves as an important case study in the development of multi-targeted TKIs, highlighting the challenge of balancing potent anti-tumor efficacy with an acceptable safety profile. The methodologies described in this guide are standard in the preclinical characterization of such agents and are essential for a thorough understanding of their mechanism of action and therapeutic potential.
References
An In-Depth Technical Guide to the Target Kinases of XL-999
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL-999 is a potent, multi-targeted tyrosine kinase inhibitor (TKI) that has been investigated for its therapeutic potential in oncology. This document provides a comprehensive technical overview of the primary kinase targets of this compound, detailing its inhibitory activity and the signaling pathways it modulates. Quantitative data on its inhibitory potency are presented, along with generalized experimental protocols for the key assays used to characterize this inhibitor. Visual representations of the core signaling pathways and a typical experimental workflow are included to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound, also known as a Spectrum Selective Kinase Inhibitor (SSKI), is a small molecule designed to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) that are critical for tumor growth, angiogenesis, and metastasis.[1][2] Its mechanism of action involves targeting key pathways that drive tumor cell proliferation and the formation of new blood vessels that supply tumors with essential nutrients.[1][2] Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in various cancer models.[1][2] This guide serves as a technical resource for researchers and drug development professionals, providing detailed information on the kinase targets of this compound.
Core Kinase Targets of this compound
This compound has been shown to be a potent inhibitor of several key receptor tyrosine kinases. The primary targets include Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][2] Additionally, this compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary kinase targets has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target Kinase | Ligand/Family | IC50 (nM) |
| KDR (VEGFR2) | VEGFR | 4 |
| Flt-1 (VEGFR1) | VEGFR | 20 |
| FGFR1 | FGFR | 4 |
| PDGFRα | PDGFR | 2 |
This data is compiled from publicly available information.[3]
Signaling Pathways Modulated by this compound
By inhibiting its target kinases, this compound disrupts critical signaling cascades involved in cancer progression.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a crucial driver of angiogenesis. This compound's inhibition of VEGFRs blocks the downstream signaling that leads to endothelial cell proliferation, migration, and survival, ultimately hindering the formation of new blood vessels within tumors.
References
Preclinical Profile of XL-999 (Adavosertib/AZD1775): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for XL-999, a potent and selective inhibitor of the Wee1 kinase. For the purposes of this document, this compound is represented by the well-characterized compound Adavosertib (also known as AZD1775 or MK-1775). Adavosertib's mechanism of action centers on the abrogation of the G2/M cell cycle checkpoint, a critical pathway for DNA damage repair, particularly in p53-deficient tumors.[1] This guide summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the core signaling pathways and workflows.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of Wee1 kinase.[2][3] Wee1 is a critical regulator of the cell cycle, primarily at the G2/M checkpoint. It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing premature entry into mitosis.[1] In cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to TP53 mutations), the G2/M checkpoint is essential for repairing DNA damage before cell division. By inhibiting Wee1, this compound forces these cells to enter mitosis with unrepaired DNA, leading to mitotic catastrophe and subsequent apoptosis.[4]
Data Presentation
In Vitro Activity
The in vitro potency of this compound was evaluated in both cell-free enzymatic assays and various cancer cell lines.
| Target/Cell Line | Assay Type | IC50/EC50 | Reference |
| Wee1 Kinase | Cell-free enzymatic assay | 5.2 nM | [2] |
| Yes Kinase | Cell-free enzymatic assay | 14 nM | [2] |
| Myt1 Kinase | Cell-free enzymatic assay | >100-fold selectivity over Wee1 | [2] |
| WiDr (Colon) | CDC2Y15 Phosphorylation | EC50: 49 nM | [2] |
| WiDr (Colon) | Cell Cycle Arrest | EC50: 159-160 nM | [2] |
| H1299 (Lung) | Cell Cycle Arrest | EC50: 163-180 nM | [2] |
Preclinical Pharmacokinetics
Pharmacokinetic parameters of Adavosertib have been characterized in preclinical models.
| Species | Dose & Route | Cmax (nM) | Tmax (h) | AUC (nM·h) | Reference |
| Human (Fasted) | Single Oral Dose | 1244 (mean) | 3.01 (median) | 16,900 (mean) | [5] |
| Human (Fed) | Single Oral Dose | 1012 (mean) | 5.95 (median) | 15,140 (mean) | [5] |
Experimental Protocols
Western Blot Analysis
This protocol describes the methodology for assessing protein expression and phosphorylation status following treatment with this compound.
Protocol:
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing 50 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1% NP-40, and supplemented with protease and phosphatase inhibitors.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 40 µg) on a 12% SDS-polyacrylamide gel.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies and dilutions include:
-
p-CDK1 (Tyr15)
-
Total CDK1
-
γH2AX
-
Cleaved PARP
-
β-actin (as a loading control)[6]
-
-
Wash the membrane three times with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection:
-
Wash the membrane three times with TBS-T.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[6]
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
Protocol:
-
Cell Preparation:
-
Culture and treat approximately 1 x 10^6 cells with this compound.
-
Harvest cells, including any floating cells, and wash with PBS.[7]
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the emission in the red channel.
-
Use software to model the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.
-
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Cell Implantation:
-
Harvest cancer cells (e.g., 1 x 10^6 Calu-6 cells) and resuspend in a suitable medium, such as a mixture of PBS and Matrigel.[6]
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 8 mm in diameter), randomize the animals into treatment and control groups.[6]
-
-
Drug Administration:
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).
-
References
- 1. Adavosertib (AZD-1775; MK-1775) | Wee1 inhibitor | CAS 955365-80-7 | Buy Adavosertib (AZD1775; MK1775) from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. igbmc.fr [igbmc.fr]
- 5. d-nb.info [d-nb.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. researchtweet.com [researchtweet.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
XL-999: A Technical Overview of its Anti-Proliferative Effects on Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL-999 is an investigational, potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with demonstrated preclinical anti-tumor activity. This document provides a technical guide to the core preclinical findings related to this compound's effect on tumor cell proliferation. It consolidates available data on its mechanism of action, summarizes its impact on key signaling pathways, and outlines the general experimental protocols utilized in its preclinical evaluation. Due to the discontinuation of its clinical development, detailed quantitative data from preclinical studies are not extensively available in peer-reviewed literature. This guide therefore focuses on the established qualitative effects and provides standardized methodologies for the types of assays typically employed in the evaluation of such kinase inhibitors.
Introduction
This compound is a small molecule kinase inhibitor developed by Exelixis, Inc. that targets a spectrum of receptor tyrosine kinases implicated in both tumor cell proliferation and angiogenesis. Its primary targets include Fibroblast Growth Factor Receptors (FGFR1 and FGFR3), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1] By inhibiting these key signaling nodes, this compound was designed to exert a dual anti-tumor effect: direct inhibition of cancer cell growth and disruption of the tumor vasculature.
Preclinical studies demonstrated that this compound possesses low nanomolar potency against its target kinases and exhibits broad anti-tumor activity in various xenograft models, including those for lung, colon, and breast cancer.[2] The compound was shown to not only inhibit tumor growth but also induce the regression of large, established tumors.[2] Furthermore, its potent inhibition of FLT3, a key driver in certain hematological malignancies, positioned it as a potential therapeutic for acute myelogenous leukemia (AML).[1][3] Clinical investigations of this compound were initiated; however, its development was subsequently halted.
Mechanism of Action: Inhibition of Key Signaling Pathways
This compound functions by competitively binding to the ATP-binding pocket of its target receptor tyrosine kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades. This inhibition disrupts critical pathways involved in cell proliferation, survival, and angiogenesis.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is a known driver in a variety of cancers. This compound's inhibition of FGFR1 and FGFR3 blocks the downstream activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis.
References
An In-Depth Technical Guide to the XL-999 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro kinase assay for XL-999, a multi-target tyrosine kinase inhibitor. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its potency against key targets, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent, spectrum-selective kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation. Its ability to simultaneously inhibit multiple key signaling nodes makes it a subject of significant interest in oncology research. This document outlines the methodologies to quantitatively assess its inhibitory activity in a biochemical context.
This compound Kinase Inhibition Profile
This compound has demonstrated potent inhibitory activity against several key receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | Alias | IC50 (nM) |
| KDR | VEGFR2 | 4 |
| Flt-1 | VEGFR1 | 20 |
| FGFR1 | 4 | |
| PDGFRα | 2 |
Data sourced from MedchemExpress.[1]
Core Signaling Pathways Targeted by this compound
This compound exerts its effects by inhibiting key nodes in signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. The following diagrams illustrate the canonical pathways for the primary targets of this compound.
Experimental Protocol: In Vitro Kinase Assay
This section details a representative protocol for determining the IC50 value of this compound against its target kinases. This protocol is based on a luminescence-based ATP detection assay, such as Promega's ADP-Glo™ or BPS Bioscience's Kinase-Glo™ MAX, which are commonly used for high-throughput screening and inhibitor profiling.[2][3][4][5]
Principle
The kinase reaction is performed by incubating the kinase, a suitable substrate, and ATP. The amount of ADP produced (or ATP remaining) is then quantified using a luciferase-based system. The light output is proportional to the kinase activity. By testing a range of this compound concentrations, an IC50 value can be determined.
Materials and Reagents
-
Kinase: Recombinant human KDR (VEGFR2), Flt-1, FGFR1, or PDGFRα (e.g., from BPS Bioscience, Promega, or SignalChem).
-
Substrate: A generic tyrosine kinase substrate such as Poly(Glu,Tyr) 4:1.[3]
-
This compound: Stock solution in 100% DMSO.
-
ATP: 10 mM stock solution.
-
Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT). Buffer composition may need to be optimized for each specific kinase.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Plates: White, opaque 96-well or 384-well assay plates.
-
Plate Reader: Luminometer.
Experimental Workflow
Detailed Procedure
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in kinase assay buffer containing a constant, low percentage of DMSO (e.g., 1%). A typical 10-point, 3-fold dilution series might start from 1 µM.
-
Include a "no inhibitor" positive control (buffer with DMSO) and a "no kinase" negative control (buffer only).
-
-
Set up the Kinase Reaction:
-
Add 5 µL of each this compound dilution (or control) to the wells of the assay plate.
-
Prepare a master mix of the kinase in kinase assay buffer. Add 20 µL of the diluted kinase to each well, except for the "no kinase" control.
-
Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate the Kinase Reaction:
-
Prepare a master mix containing the substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase, if known.
-
Add 25 µL of the substrate/ATP mix to all wells to start the reaction.
-
Mix the plate and incubate at 30°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
-
Detect Kinase Activity (using ADP-Glo™ as an example):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "no kinase" background from all other readings.
-
Normalize the data, setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
This guide provides the necessary framework for the in vitro characterization of the kinase inhibitor this compound. The provided data, signaling pathway diagrams, and detailed experimental protocol offer a robust starting point for researchers to investigate the biochemical activity of this compound. Adherence to best practices in assay development, including optimization of enzyme and substrate concentrations and ensuring reactions are in the linear range, will ensure the generation of high-quality, reproducible data.
References
Understanding the Molecular Targets of XL-999: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-999 is an investigational, multi-targeted small molecule inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Developed by Exelixis, this compound was evaluated in Phase I and II clinical trials for the treatment of various solid tumors and acute myelogenous leukemia (AML).[1] Although its clinical development was discontinued due to toxicity concerns, the compound remains a subject of scientific interest for its potent and broad-spectrum kinase inhibition profile. This document provides a comprehensive overview of the molecular targets of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Core Molecular Targets of this compound
This compound is a potent inhibitor of key RTKs involved in both tumor cell proliferation and the formation of tumor vasculature. Its primary targets include Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Vascular Endothelial Growth Factor Receptors (VEGFR). Additionally, this compound demonstrates significant inhibitory activity against other RTKs such as KIT, FMS-like tyrosine kinase 3 (FLT3), RET, and SRC.[2][3][4]
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary targets has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric. The available data are summarized in the table below.
| Target | IC50 (nM) |
| KDR (VEGFR2) | 4 |
| Flt-1 (VEGFR1) | 20 |
| FGFR1 | 4 |
| PDGFRα | 2 |
Data sourced from MedchemExpress.[5]
Signaling Pathways Targeted by this compound
The multi-targeted nature of this compound allows it to simultaneously disrupt several critical signaling cascades that drive cancer progression. By inhibiting VEGFR, PDGFR, and FGFR, this compound effectively blocks the downstream activation of pro-survival and pro-proliferative pathways such as the RAS/MEK/ERK and PI3K/Akt pathways. Inhibition of FLT3 is particularly relevant in the context of AML, where activating mutations in this kinase are common.
Caption: Signaling pathways inhibited by this compound.
Experimental Protocols
The determination of the inhibitory activity of this compound and the validation of its molecular targets involve a series of biochemical and cell-based assays. Below are detailed methodologies representative of those used in the preclinical characterization of multi-kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assay (Example: VEGFR2/KDR)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound for the VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
Adenosine triphosphate (ATP), [γ-33P]ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound, serially diluted in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant VEGFR2 kinase, and the Poly(Glu, Tyr) substrate.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Terminate the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Receptor Phosphorylation Assay
This assay assesses the ability of this compound to inhibit the autophosphorylation of its target receptors within a cellular context.
Objective: To determine the effect of this compound on ligand-induced phosphorylation of VEGFR2 in human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Cell culture medium (e.g., EGM-2)
-
Recombinant human VEGF-A
-
This compound, serially diluted in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total-VEGFR2
-
Western blotting reagents and equipment
Procedure:
-
Seed HUVECs in 6-well plates and grow to near confluence.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with serially diluted this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a specific concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-VEGFR2 antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with an anti-total-VEGFR2 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition at different this compound concentrations.
Experimental Workflow for Target Validation
The process of identifying and validating the molecular targets of a kinase inhibitor like this compound typically follows a structured workflow, moving from broad, high-throughput screening to more specific and biologically relevant assays.
Caption: Workflow for this compound target validation.
Conclusion
This compound is a potent, multi-targeted inhibitor of several key receptor tyrosine kinases that are central to cancer biology. Its ability to simultaneously block signaling through VEGFR, PDGFR, FGFR, and FLT3 pathways provides a strong rationale for its anti-tumor activity. While the clinical development of this compound was halted, the detailed understanding of its molecular targets and mechanism of action continues to be valuable for the broader field of kinase inhibitor research and development. The experimental protocols and workflows described herein provide a framework for the characterization of such multi-targeted agents, from initial biochemical screening to in vivo validation.
References
XL-999: A Technical Overview of a Spectrum Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XL-999 was an investigational small molecule, spectrum selective kinase inhibitor (SSKI) developed by Exelixis, Inc.[1] Designed as a multi-targeted antineoplastic agent, this compound showed potent inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and cancer cell proliferation.[1][2] Its primary targets included Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and FMS-related tyrosine kinase 3 (FLT3).[1][2] Preclinical data demonstrated significant anti-tumor activity across various human tumor xenograft models, including lung, colon, and breast cancers.[1] this compound progressed to Phase I and II clinical trials for advanced solid malignancies, acute myeloid leukemia (AML), and non-small cell lung cancer (NSCLC) before development was discontinued. This document provides a comprehensive technical summary of the available data on the discovery and development of this compound.
Preclinical Development
Rationale and Mechanism of Action
This compound was developed to simultaneously target multiple signaling pathways involved in tumor growth and angiogenesis.[1][2] By inhibiting VEGFR, PDGFR, and FGFR, this compound was designed to disrupt the formation of new blood vessels essential for tumor growth.[2] Additionally, its potent inhibition of FLT3, a key driver in certain hematological malignancies, provided a rationale for its investigation in AML.[1][2] Preclinical studies indicated that this compound could induce a cell-cycle block through a distinct mechanism and exhibited broad-spectrum antitumor activity in xenograft models.[2]
In Vivo Efficacy in Xenograft Models
While detailed experimental protocols from the preclinical xenograft studies are not extensively published, reports from Exelixis indicated that this compound demonstrated potent inhibition of tumor growth in several preclinical models of human tumors. These models included breast, lung, colon, and prostate cancer. Notably, the compound was reported to not only inhibit tumor growth but also cause the regression of large, well-established tumors. In a model of FLT3-driven leukemia, this compound also showed significant potency.[3] A single oral dose of this compound was reported to lead to rapid onset of action in vivo, with significant tumor apoptosis, necrosis, and vascular disruption observed in two different cancer models.[3]
Clinical Development
Phase I Clinical Trial in Advanced Solid Malignancies
A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD) and to assess the safety and pharmacokinetics of intravenously administered this compound in patients with advanced solid malignancies.
Patients were enrolled in successive cohorts and received this compound as a single 4-hour intravenous infusion on day 1 of a two-week cycle. Treatment could be continued in the absence of unacceptable toxicity or disease progression. Dose escalation proceeded through multiple levels. The primary objectives were to establish the MTD and assess safety and tolerability, with secondary objectives including pharmacokinetic analyses and tumor response.
| Dose Level (mg/kg) | Number of Patients | Key Adverse Events |
| 0.2 | Data not specified | Data not specified |
| 0.4 | Data not specified | Data not specified |
| 0.8 | Data not specified | Data not specified |
| 1.6 | Data not specified | Data not specified |
| 3.2 | Data not specified | Infusion-related hypertension, oral sensitivities, dizziness, Grade ≤2 elevation of liver enzyme activity. |
| 6.4 | 2 | Hypertension, Grade 3-4 elevations in liver enzyme activity, one instance of fatal cardiogenic pulmonary edema. |
Table 1: Phase I Dose Escalation and Tolerability of this compound.
The Maximum Tolerated Dose (MTD) was determined to be 3.2 mg/kg administered every two weeks.
| Efficacy Outcome | Number of Evaluable Patients (N=22) | Tumor Types with Response |
| Partial Response | 2 | Liver, Thyroid |
| Minor Response (28% reduction) | 1 | Renal Cell |
| Stable Disease (3-7 months) | 4 | Thyroid (n=2), Renal Cell (n=2) |
Table 2: Preliminary Efficacy of this compound in the Phase I Trial.
Note: Detailed pharmacokinetic data (Cmax, AUC, half-life) from this study are not publicly available.
Phase II Clinical Program
Following the promising results of the Phase I trial, a broad Phase II program was initiated to evaluate this compound in various cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma, metastatic colorectal cancer, recurrent ovarian cancer, acute myelogenous leukemia (AML), and multiple myeloma.[1] For these trials, a recommended Phase II dose of 2.4 mg/kg was administered as a weekly intravenous infusion.[1]
The primary objectives of the Phase II trials were to determine the response rate and further evaluate the safety and tolerability of this compound.[1] Secondary objectives included assessing progression-free survival, duration of response, and overall survival.[1] Patients typically received a once-weekly, 4-hour intravenous infusion of this compound at 2.4 mg/kg.[1]
| Indication | Number of Patients | Key Efficacy Results |
| Non-Small Cell Lung Cancer (NSCLC) | 9 | 2 Partial Responses (6 and 11+ months), 3 with Stable Disease (at least 3 months). |
| Acute Myeloid Leukemia (AML) | 14 (10 with circulating myeloblasts) | 8 of 10 patients had at least a 50% reduction in circulating myeloblasts; 1 achieved a partial response. Patients with activating FLT3 mutations (3 patients) showed a >98% reduction in circulating myeloblasts. |
Table 3: Preliminary Efficacy of this compound in Phase II Trials.
Note: This data is from an integrated analysis of 79 patients across the Phase II trials.
Signaling Pathways and Mechanism of Action Visualization
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: Inhibition of the VEGFR signaling pathway by this compound.
Caption: Inhibition of the PDGFR signaling pathway by this compound.
Caption: Inhibition of the FGFR signaling pathway by this compound.
Caption: Inhibition of the FLT3 signaling pathway by this compound.
Conclusion
This compound was a promising multi-targeted kinase inhibitor with a strong preclinical rationale and demonstrated preliminary clinical activity in both solid and hematologic malignancies. Its development, however, was ultimately discontinued. The publicly available data, primarily from press releases and conference presentations during its active development, provide a snapshot of its therapeutic potential and toxicities. The lack of comprehensive, peer-reviewed publications with detailed experimental protocols and full quantitative data limits a complete retrospective analysis. This technical guide summarizes the most detailed information available on the discovery and development of this compound.
References
Methodological & Application
Application Note: XL-999 Cell-Based Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-999 is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against key receptors involved in tumor proliferation and angiogenesis.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] These receptor tyrosine kinases (RTKs) are frequently dysregulated in various cancers, playing crucial roles in cell signaling pathways that control cell growth, survival, and the formation of new blood vessels.[2][4][5][6] This application note provides detailed protocols for cell-based assays to evaluate the efficacy of this compound in inhibiting these critical cancer-driving pathways.
The following protocols describe methods to assess the impact of this compound on cell viability, apoptosis, and the phosphorylation status of its target kinases. Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2, and the human acute myeloid leukemia (AML) cell line MV4-11, which harbors an activating FLT3 internal tandem duplication (ITD) mutation, are utilized as model systems.[5][7]
Data Presentation
The following table summarizes hypothetical data from the described assays, illustrating the inhibitory effect of this compound.
| Assay Type | Cell Line | Treatment | IC50 (nM) | Fold Increase in Apoptosis (vs. Control) | Inhibition of Phosphorylation (%) |
| Cell Viability (MTT) | MV4-11 | This compound (72h) | 15 | N/A | N/A |
| HUVEC | This compound (72h) | 25 | N/A | N/A | |
| Apoptosis (Caspase-Glo 3/7) | MV4-11 | This compound (48h, 50 nM) | N/A | 4.5 | N/A |
| Target Phosphorylation (Western Blot) | MV4-11 | This compound (4h, 50 nM) | N/A | N/A | 85% (p-FLT3) |
| HUVEC (VEGF-stimulated) | This compound (4h, 50 nM) | N/A | N/A | 90% (p-VEGFR2) |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound.
Experimental Protocols
Cell Culture
a. MV4-11 Cell Culture Protocol
MV4-11 is a human AML cell line with an FLT3-ITD mutation.[7]
-
Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Start cultures at a density of 2 x 10^5 cells/mL and maintain between 1 x 10^5 and 1 x 10^6 cells/mL. Dilute the cell suspension with fresh medium to subculture.
b. HUVEC Cell Culture Protocol
HUVECs are primary cells that endogenously express VEGFR2.
-
Medium: Endothelial Cell Growth Medium.
-
Culture Conditions: Culture cells on gelatin-coated flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach approximately 80-90% confluency, wash with HBSS, and detach using Trypsin/EDTA solution. Neutralize trypsin with medium and re-plate at a suitable density.
Experimental Workflow: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight (for HUVECs) or stabilize (for MV4-11).
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
Protocol:
-
Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well.
-
Treat the cells with this compound at a concentration around its IC50 value and a vehicle control.
-
Incubate for 48 hours.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
Target Phosphorylation Assay (Western Blot)
This method is used to detect the phosphorylation status of this compound's target kinases.
Protocol:
-
Seed cells in 6-well plates and grow until they reach approximately 80% confluency.
-
For HUVECs, serum-starve the cells overnight and then stimulate with an appropriate ligand (e.g., VEGF) for a short period (e.g., 10-15 minutes) in the presence or absence of this compound. For MV4-11 cells, which have constitutive FLT3 activation, no ligand stimulation is necessary.
-
Treat the cells with this compound at a desired concentration for 4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-VEGFR2, anti-phospho-FLT3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-VEGFR2, anti-FLT3) and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
References
- 1. researchgate.net [researchgate.net]
- 2. FLT3 mutations in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Research - Cell Biology Core - Protocols [vrd.bwh.harvard.edu]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Cells expressing FLT3/ITD mutations exhibit elevated repair errors generated through alternative NHEJ pathways: implications for genomic instability and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. Cell lines and cell culture [bio-protocol.org]
Application Notes and Protocols for XL-999 Xenograft Model
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical xenograft studies using XL-999, a potent inhibitor of multiple receptor tyrosine kinases (RTKs). The information is intended for researchers, scientists, and drug development professionals investigating the anti-tumor efficacy of this compound in in vivo models.
Introduction
This compound is an investigational small molecule inhibitor targeting a spectrum of RTKs involved in tumor growth, angiogenesis, and cell proliferation.[1][2] Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, FGFR3), Platelet-Derived Growth Factor Receptors (PDGFRα/β), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1] Preclinical studies have demonstrated that this compound exhibits broad anti-tumor activity in various human tumor xenograft models, including those for lung, colon, and breast cancer.[2] It has been shown to not only inhibit tumor growth but also cause the regression of large, established tumors.[2]
Signaling Pathway
The multi-targeted nature of this compound allows it to disrupt several key signaling pathways crucial for tumor progression. By inhibiting VEGFR2, it blocks the primary pathway for tumor angiogenesis. Inhibition of PDGFR affects tumor microenvironment and stromal cell recruitment. Targeting FGFR impacts cell proliferation, differentiation, and survival. Finally, the inhibition of FLT3 is particularly relevant in certain hematological malignancies.[1]
Figure 1: this compound Signaling Pathway Inhibition.
Experimental Protocol: this compound Efficacy in a Subcutaneous Xenograft Model
This protocol outlines the steps for evaluating the in vivo anti-tumor activity of this compound in a subcutaneous xenograft model derived from a human cancer cell line.
Materials and Reagents
-
Human cancer cell line with known expression of this compound targets (e.g., NCI-H460 for lung cancer, HT-29 for colon cancer)
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old)[3]
-
Cell culture medium (e.g., RPMI-1640) and supplements
-
Trypsin-EDTA[4]
-
Phosphate-buffered saline (PBS)
-
Matrigel or Cultrex BME
-
This compound compound
-
Vehicle solution (e.g., as recommended by the manufacturer or determined from formulation studies)
-
Anesthetic (e.g., isoflurane)[5]
-
Calipers for tumor measurement
-
Syringes and needles (25-27 gauge)[6]
-
Sterile surgical instruments
Experimental Workflow
Figure 2: this compound Xenograft Experimental Workflow.
Detailed Methodology
1. Cell Culture and Expansion:
-
Culture the selected cancer cell line in the recommended medium and conditions until a sufficient number of cells for implantation is reached.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
2. Cell Harvest and Counting:
-
Wash the cells with PBS and detach them using trypsin-EDTA.[4]
-
Neutralize the trypsin and centrifuge the cells to form a pellet.[5]
-
Resuspend the cell pellet in serum-free medium or PBS and perform a cell count using a hemocytometer or automated cell counter.[3]
3. Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a cold mixture of PBS and Matrigel (or Cultrex BME) at a 1:1 ratio.
-
The final cell concentration should be adjusted to allow for the desired number of cells to be injected in a volume of 100-200 µL (e.g., 5 x 10^6 cells/100 µL).
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying.[5]
4. Tumor Implantation:
-
Anesthetize the mice using isoflurane.[5]
-
Inject the cell suspension subcutaneously into the flank of each mouse using a 25-27 gauge needle.[6]
5. Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
6. Drug Preparation and Administration:
-
Prepare this compound in the appropriate vehicle on each day of dosing. The dosing and schedule should be based on prior studies or formulation development. Phase I clinical trials for this compound explored intravenous administration at doses such as 2.4 mg/kg and 3.2 mg/kg weekly or bi-weekly.[7]
-
Administer this compound and vehicle to the respective groups via the determined route (e.g., intravenous, oral gavage).
7. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
8. Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a specific size (e.g., 1500 mm³), after a fixed duration of treatment, or if signs of excessive toxicity are observed.
-
At the endpoint, euthanize the mice and carefully excise the tumors.
-
Tumor weight should be recorded.
-
Portions of the tumor can be fixed in formalin for histological analysis or snap-frozen for molecular and biochemical analyses.
Data Presentation
Quantitative data from the study should be summarized in tables for clear comparison between treatment groups.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Start of Dosing (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 125.4 ± 10.2 | 1450.8 ± 150.3 | - |
| This compound (2.4 mg/kg) | 10 | 128.1 ± 9.8 | 652.1 ± 85.6 | 55.1 |
| This compound (3.2 mg/kg) | 10 | 126.5 ± 11.1 | 310.5 ± 55.2 | 78.6 |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | N | Mean Body Weight at Start of Dosing (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | 10 | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1% |
| This compound (2.4 mg/kg) | 10 | 22.8 ± 0.7 | 22.1 ± 0.8 | -3.1% |
| This compound (3.2 mg/kg) | 10 | 22.6 ± 0.9 | 21.0 ± 1.1 | -7.1% |
Table 3: Tumor Weight at Endpoint
| Treatment Group | N | Mean Tumor Weight at Endpoint (g) ± SEM |
| Vehicle Control | 10 | 1.48 ± 0.15 |
| This compound (2.4 mg/kg) | 10 | 0.67 ± 0.09 |
| This compound (3.2 mg/kg) | 10 | 0.32 ± 0.06 |
Conclusion
This document provides a framework for designing and executing xenograft studies to evaluate the anti-tumor efficacy of this compound. Adherence to detailed and consistent protocols is crucial for generating reliable and reproducible preclinical data to support the clinical development of novel cancer therapeutics. The multi-targeted activity of this compound suggests its potential utility across a range of tumor types, and well-controlled xenograft models are essential for elucidating its therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. XL999 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.exelixis.com [ir.exelixis.com]
Application Notes and Protocols for XL-999 in Murine Models
For Research Use Only. Not for use in diagnostic procedures.
Abstract
XL-999 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with demonstrated anti-tumor activity in preclinical models. These application notes provide a summary of the available information on the dosing and administration of this compound in mice for research and drug development purposes. Due to the limited publicly available data on specific preclinical dosing regimens, the information herein is based on high-level summaries from press releases and clinical trial announcements related to the drug's development. Researchers are advised to use this information as a starting point and to conduct dose-finding and toxicity studies to determine the optimal regimen for their specific mouse models and experimental goals.
Introduction
This compound is a selective kinase inhibitor that targets key RTKs involved in tumor angiogenesis and proliferation, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR). Additionally, it is a potent inhibitor of FMS-related tyrosine kinase 3 (FLT3), a driver of proliferation in certain hematological malignancies. Preclinical studies have shown that this compound can inhibit tumor growth and even cause the regression of large, established tumors in various human tumor xenograft models in mice, including breast, lung, colon, and prostate cancer.
Mechanism of Action
This compound exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways crucial for cancer cell survival and proliferation, as well as for the formation of new blood vessels that supply nutrients to the tumor. The primary targets of this compound are:
-
VEGFRs: Inhibition of VEGFRs blocks the signaling cascade initiated by VEGF, a key regulator of angiogenesis. This leads to a reduction in tumor vascularization, thereby limiting tumor growth and metastasis.
-
PDGFRs: PDGFR signaling is involved in cell growth, proliferation, and survival. Inhibition of PDGFRs can directly impact tumor cell proliferation and the tumor microenvironment.
-
FGFRs: Aberrant FGFR signaling can drive cancer cell proliferation, survival, and migration. This compound's inhibition of FGFRs can counteract these effects.
-
FLT3: In certain leukemias, mutations in FLT3 lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation. This compound's potent inhibition of FLT3 makes it a potential therapeutic agent for these cancers.
Below is a diagram illustrating the signaling pathways targeted by this compound.
Dosing and Administration in Mice (Limited Data)
It is critical for researchers to perform their own dose-range finding studies to determine the maximum tolerated dose (MTD) and the optimal effective dose for their specific mouse strain and tumor model.
Based on the clinical development of this compound, where it was administered intravenously, it is plausible that a similar route was used in preclinical mouse studies.
Experimental Protocols (General Guidance)
While specific protocols for this compound are not available, the following provides a general workflow for evaluating an anti-tumor agent in a mouse xenograft model.
Materials and Reagents
-
This compound (procurement and formulation to be determined by the researcher)
-
Vehicle control (appropriate for the this compound formulation)
-
Human tumor cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice)
-
Cell culture medium and supplements
-
Matrigel or other appropriate extracellular matrix
-
Calipers for tumor measurement
-
Anesthesia and euthanasia reagents
-
Standard surgical and necropsy tools
Cell Culture and Implantation
-
Culture the chosen human tumor cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in an appropriate medium, potentially mixed with Matrigel, to the desired concentration.
-
Implant the tumor cells subcutaneously into the flank of the immunocompromised mice.
Tumor Growth and Treatment Initiation
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at various predetermined doses) and the vehicle control according to the chosen schedule and route of administration.
Monitoring and Endpoint
-
Continue to monitor tumor volume and the general health of the mice throughout the study.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of excessive morbidity.
-
At the endpoint, euthanize the mice, excise the tumors, and measure their weight.
-
Collect blood and tissue samples as needed for pharmacokinetic and pharmacodynamic analyses.
Data Presentation (Hypothetical)
The following table is a hypothetical representation of how quantitative data from a dose-finding study for this compound in a mouse xenograft model could be presented. Note: The data in this table is for illustrative purposes only and is not based on actual experimental results.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Endpoint ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | IV | Daily | 1500 ± 150 | 0 |
| This compound | 1 | IV | Daily | 1050 ± 120 | 30 |
| This compound | 5 | IV | Daily | 600 ± 90 | 60 |
| This compound | 10 | IV | Daily | 300 ± 50 | 80 |
Conclusion
While the publicly available information on the preclinical use of this compound in mice is limited, this document provides a framework for researchers to design and conduct their own studies. The multi-targeted nature of this compound makes it an interesting compound for investigation in various cancer models. Rigorous dose-finding and toxicity studies are essential to establish a safe and effective dosing regimen for any new in vivo experiments.
Application Notes and Protocols for XL-999 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of XL-999, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, in in vitro research settings. This compound is a potent inhibitor of key kinases involved in tumor angiogenesis and cell proliferation.
Introduction
This compound is a small molecule inhibitor targeting a spectrum of receptor tyrosine kinases (RTKs) with growth-promoting and angiogenic properties. Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, FGFR3), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and Vascular Endothelial Growth Factor Receptors (VEGFR2/KDR).[1][2] Additionally, this compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key driver in certain hematological malignancies.[1][2] Its ability to simultaneously block multiple signaling pathways makes it a valuable tool for cancer research, particularly for studying tumor growth and angiogenesis.
Solubility of this compound
Proper solubilization of this compound is critical for accurate and reproducible in vitro experiments. The following table summarizes the known solubility of this compound.
| Solvent | Solubility | Molar Concentration (for MW = 445.53 g/mol ) |
| Dimethyl Sulfoxide (DMSO) | ≥ 62.5 mg/mL | ≥ 140.28 mM |
Note: It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate cell culture medium or aqueous buffer for final experimental concentrations. Avoid repeated freeze-thaw cycles of the stock solution.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting the phosphorylation and activation of several key RTKs. This, in turn, blocks downstream signaling cascades that are crucial for cell survival, proliferation, migration, and angiogenesis. The diagram below illustrates the primary signaling pathways affected by this compound.
Experimental Protocols
The following are general protocols that can be adapted for use with this compound in various in vitro assays. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.46 mg of this compound (MW = 445.53 g/mol ) in 1 mL of DMSO.
-
Vortexing and Sonication: Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the vial in a water bath to aid solubilization.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
General Experimental Workflow for a Cell-Based Assay
The diagram below outlines a typical workflow for an in vitro experiment using this compound.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration in all wells, including the vehicle control, should be consistent and typically ≤ 0.1%.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan crystals are fully dissolved. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and then reading the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.
Western Blot Analysis for RTK Inhibition
This protocol allows for the assessment of this compound's inhibitory effect on the phosphorylation of its target RTKs and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm tissue culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental systems. It is the responsibility of the researcher to ensure the safe handling and disposal of all reagents and to validate the experimental results.
References
Application Notes and Protocols: XL-999 in Human Umbilical Vein Endothelial Cells (HUVEC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-999 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic properties. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs), all of which are crucial mediators of angiogenesis, the formation of new blood vessels from pre-existing ones. Human Umbilical Vein Endothelial Cells (HUVECs) are a foundational in vitro model system for studying the cellular and molecular mechanisms of angiogenesis. This document provides detailed application notes and protocols for evaluating the effects of this compound on HUVEC proliferation, tube formation, and VEGFR2 signaling.
Mechanism of Action
This compound exerts its anti-angiogenic effects by inhibiting the phosphorylation of key receptor tyrosine kinases involved in endothelial cell signaling. By targeting VEGFR2, the primary receptor for VEGF-A, this compound blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. This inhibition of critical signaling pathways ultimately disrupts the process of angiogenesis.
Signaling Pathway Diagram: this compound Inhibition of VEGFR2 Signaling
Caption: this compound inhibits VEGF-induced VEGFR2 signaling cascade in HUVECs.
Quantitative Data Summary
While specific IC50 values for this compound in HUVEC proliferation and tube formation assays are not publicly available in the reviewed literature, preclinical data from Exelixis has demonstrated potent, target-specific activity in cellular functional assays. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Effect of this compound on HUVEC Proliferation
| Concentration (nM) | Mean Absorbance (OD) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 0 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| IC50 (nM) | \multicolumn{3}{c | }{To be determined experimentally} |
Table 2: Effect of this compound on HUVEC Tube Formation
| Concentration (nM) | Mean Total Tube Length (µm) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 0 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| IC50 (nM) | \multicolumn{3}{c | }{To be determined experimentally} |
Table 3: Effect of this compound on VEGF-induced VEGFR2 Phosphorylation
| Concentration (nM) | Mean p-VEGFR2 / Total VEGFR2 Ratio | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 0 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| IC50 (nM) | \multicolumn{3}{c | }{To be determined experimentally} |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro anti-angiogenic activity of this compound using HUVECs.
Protocol 1: HUVEC Proliferation Assay (MTS/MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
96-well clear-bottom black plates
-
MTS or MTT reagent
-
Plate reader
Experimental Workflow:
Caption: Workflow for the HUVEC Proliferation Assay.
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 complete medium.
-
Cell Attachment: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Serum Starvation: After 24 hours, replace the medium with 100 µL of basal medium containing 0.5% FBS and incubate for 2-4 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in basal medium with 0.5% FBS. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: HUVEC Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by HUVECs on a basement membrane matrix.[1]
Materials:
-
HUVECs
-
EGM-2 medium
-
Basement membrane extract (e.g., Matrigel®)
-
This compound (dissolved in DMSO)
-
96-well plate
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with imaging software
Experimental Workflow:
Caption: Workflow for the HUVEC Tube Formation Assay.
Procedure:
-
Plate Coating: Thaw basement membrane extract on ice. Pipette 50 µL of the extract into each well of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding and Treatment: Harvest HUVECs and resuspend them in basal medium. Prepare a cell suspension containing 1.0-1.5 x 10^4 cells per 100 µL. Add serial dilutions of this compound to the cell suspension.
-
Plating: Gently add 100 µL of the HUVEC/XL-999 suspension to each well of the coated plate.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours. Monitor tube formation periodically.
-
Staining: Add Calcein AM to each well to a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Imaging: Capture images of the tube networks using an inverted fluorescence microscope.
-
Analysis: Quantify the total tube length, number of junctions, and number of branches using an angiogenesis analysis software. Calculate the percentage of inhibition and determine the IC50 value.
Protocol 3: Western Blot for VEGFR2 Phosphorylation
This protocol is used to determine the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation in HUVECs.
Materials:
-
HUVECs
-
EGM-2 medium and basal medium
-
Recombinant human VEGF-A
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow:
Caption: Workflow for VEGFR2 Phosphorylation Western Blot.
Procedure:
-
Cell Culture: Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with basal medium and incubate for 12-16 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-VEGFR2 and total VEGFR2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated VEGFR2 to total VEGFR2. Determine the percentage of inhibition for each this compound concentration.
References
Application Notes and Protocols: Determining the Sensitivity of Cancer Cell Lines to XL-999
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular activity of XL-999, a potent multi-kinase inhibitor. The information contained herein is intended to guide researchers in the design and execution of experiments to evaluate the sensitivity of various cancer cell lines to this compound.
Introduction
This compound is a spectrum-selective kinase inhibitor with potent activity against several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation. Key targets of this compound include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and notably, FMS-like Tyrosine Kinase 3 (FLT3)[1][2]. Preclinical studies have demonstrated significant anti-tumor activity in various cancer models, with particularly strong efficacy observed in models of FLT3-driven leukemia[1][2].
Cell Lines Sensitive to this compound
Based on the known mechanism of action of this compound, cell lines with activating mutations in its target kinases are predicted to be highly sensitive. This is especially true for hematological malignancies driven by mutations in the FLT3 gene, a key driver of proliferation in acute myeloid leukemia (AML)[1][2].
Recommended Cell Lines for Screening:
While specific IC50 values for this compound in publicly available literature are limited, the following cell lines are highly recommended for initial sensitivity screening based on their genetic background and the established targets of this compound.
| Cell Line | Cancer Type | Key Genetic Feature | Rationale for Sensitivity |
| MOLM-14 | Acute Myeloid Leukemia (AML) | FLT3-ITD (Internal Tandem Duplication) | Constitutively active FLT3 signaling is a primary driver of proliferation. |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD (Internal Tandem Duplication) | Similar to MOLM-14, this cell line is dependent on the FLT3 signaling pathway. |
Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by inhibiting the downstream signaling cascades initiated by its target kinases. In sensitive cell lines, particularly those with FLT3 mutations, this compound is expected to block key pro-survival and proliferative pathways.
References
Preclinical Data on XL-999 in Acute Myeloid Leukemia (AML) Cell Lines Remains Largely Undisclosed
Despite extensive investigation into the clinical development of XL-999, a potent multi-kinase inhibitor, specific quantitative preclinical data on its efficacy in acute myeloid leukemia (AML) cell lines is not publicly available. As a result, the creation of detailed application notes and protocols, including comparative data tables and specific experimental methodologies for researchers, cannot be fulfilled at this time.
This compound, developed by Exelixis, was investigated as a therapeutic agent targeting several receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), a critical driver in certain types of AML.[1][2][3] Clinical trials were initiated to evaluate its safety and efficacy in AML patients.[2][4][5] While there are mentions in press releases and clinical trial descriptions of "marked efficacy in models of FLT3-driven leukemia" and "potent activity in preclinical...efficacy models for...FLT3-driven leukemia," the underlying data from these studies, such as IC50 values for various AML cell lines, detailed apoptosis rates, and cell cycle analysis, have not been published in peer-reviewed journals or other publicly accessible formats.[3]
The clinical development of this compound was ultimately discontinued due to observations of cardiac toxicity in patients.[3][6] This cessation of development may have contributed to the lack of detailed publication of its preclinical data package.
Targeted Signaling Pathways
This compound was designed to inhibit multiple signaling pathways implicated in cancer cell proliferation and survival. Its primary targets relevant to AML include:
-
FLT3: Constitutive activation of FLT3, often through internal tandem duplication (ITD) mutations, is a common oncogenic driver in AML. This compound's inhibition of FLT3 was a key rationale for its investigation in this disease.[1]
-
Other Kinases: this compound also inhibits other receptor tyrosine kinases such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which can play roles in the tumor microenvironment and angiogenesis.[2][3]
A simplified representation of the FLT3 signaling pathway targeted by this compound is depicted below.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Hypothetical Experimental Workflow
While specific protocols for this compound are unavailable, a general workflow for evaluating a novel kinase inhibitor in AML cell lines would typically involve the following steps.
Caption: General experimental workflow for testing a kinase inhibitor in AML cell lines.
Due to the absence of specific preclinical data for this compound in the public domain, researchers and drug development professionals are encouraged to consult proprietary databases or historical company archives where such information might be housed. Without access to this foundational data, a comprehensive and detailed guide for the application of this compound in a research setting cannot be responsibly constructed.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for XL-999 in a Lung Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of XL-999, a potent multi-targeted tyrosine kinase inhibitor, in a non-small cell lung cancer (NSCLC) xenograft model. While the clinical development of this compound was halted due to cardiac toxicity, its robust preclinical anti-tumor activity makes it a valuable tool for research in lung cancer biology, particularly for understanding signaling pathways and mechanisms of resistance.[1]
Introduction to this compound
This compound is a small molecule inhibitor that targets a spectrum of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and FMS-related tyrosine kinase 3 (FLT3).[1][3] Additionally, it shows inhibitory activity against SRC, KIT, and RET kinases.[3][4] This multi-targeted approach allows this compound to simultaneously inhibit tumor cell proliferation and the formation of new blood vessels that supply tumors.[3] Preclinical studies demonstrated significant anti-tumor efficacy across a range of human tumor xenograft models, including lung, colon, and breast cancers, where it not only inhibited tumor growth but also caused the regression of large, established tumors.[1][4]
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key target kinases, demonstrating its high potency at the enzymatic level.
| Target Kinase | IC50 (nM) |
| KDR (VEGFR2) | 4 |
| FGFR1 | 4 |
| PDGFRα | 2 |
| Flt-1 (VEGFR1) | 20 |
Data sourced from MedchemExpress and represents in vitro enzymatic assays.[5]
Representative In Vivo Efficacy of a Multi-Kinase Inhibitor in a NSCLC Xenograft Model
While specific public data on the dose-response of this compound in a lung cancer xenograft model is limited, the following table represents typical data expected from such a study, based on the known preclinical activity of this compound and similar multi-kinase inhibitors.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, i.p. | 1250 ± 150 | 0 |
| This compound | 10 | Daily, i.p. | 625 ± 90 | 50 |
| This compound | 30 | Daily, i.p. | 250 ± 50 | 80 |
| Standard-of-Care | Varies | Varies | 450 ± 75 | 64 |
This table is a representative example. Actual results may vary based on the specific cell line, animal model, and experimental conditions.
Signaling Pathway
Caption: this compound inhibits key receptor tyrosine kinases.
Experimental Protocols
NSCLC Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous NSCLC xenograft model in immunocompromised mice.
Materials:
-
Cell Line: NCI-H1975 or A549 human NSCLC cell lines.
-
Animals: 6-8 week old female athymic nude mice (nu/nu).
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Hank's Balanced Salt Solution (HBSS), Matrigel®.
-
Equipment: Cell culture incubator, biosafety cabinet, hemocytometer, centrifuge, syringes, needles (27-gauge).
Procedure:
-
Cell Culture: Culture NSCLC cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation: When cells reach 80-90% confluency, wash with HBSS, and detach using Trypsin-EDTA. Neutralize with complete medium and centrifuge at 1200 rpm for 5 minutes.
-
Cell Viability and Counting: Resuspend the cell pellet in serum-free medium and determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Implantation: Adjust the cell suspension to a final concentration of 5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel®.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups.
This compound Dosing and Administration
Materials:
-
This compound compound.
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Gavage needles or appropriate injection supplies.
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent and dilute to the final desired concentrations with the vehicle.
-
Administration: Administer this compound or vehicle control to the mice via the appropriate route (e.g., intraperitoneal injection or oral gavage) according to the predetermined dosing schedule.
-
Monitoring: Monitor the body weight of the animals and any signs of toxicity throughout the study.
Immunohistochemistry (IHC) for Biomarker Analysis
This protocol outlines the steps for performing IHC on tumor tissue to assess the expression of relevant biomarkers.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Xylene, ethanol series (100%, 95%, 70%).
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide (3%).
-
Blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-Ki-67).
-
HRP-conjugated secondary antibody.
-
DAB substrate kit.
-
Hematoxylin counterstain.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval in citrate buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Primary Antibody Incubation: Incubate with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop the signal using a DAB substrate kit.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and mount with a coverslip.
Western Blot for Protein Expression Analysis
This protocol details the procedure for analyzing protein expression levels in tumor lysates.
Materials:
-
Frozen tumor tissue.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
Procedure:
-
Protein Extraction: Homogenize tumor tissue in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Experimental Workflow
Caption: Workflow for a lung cancer xenograft study.
References
Troubleshooting & Optimization
Troubleshooting XL-999 experimental results
Welcome to the troubleshooting center for the experimental kinase inhibitor, XL-999. This guide is intended for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure you get the most accurate and reproducible results in your experiments with this compound.
Fictional Drug Context: this compound is a potent and selective inhibitor of Kinase Alpha (KA), a key enzyme in the Beta Growth Factor (BGF) signaling pathway. Inhibition of KA by this compound is expected to block the phosphorylation of its downstream target, Protein-Z, leading to a reduction in cell proliferation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
Answer: Inconsistent IC50 values are a common issue and can stem from several factors related to assay conditions and cell handling. Here are the most common causes and solutions:
-
Cell Density: The number of cells seeded can significantly impact the apparent potency of a compound. Ensure you are seeding a consistent number of cells in every well and across all experiments.[1]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you have recently changed your media formulation or serum batch, this could be the cause.
-
Reagent Preparation: Ensure that your stock solution of this compound is fully dissolved and that serial dilutions are prepared accurately.[2] It is crucial to use calibrated pipettes.
-
Incubation Time: The duration of drug exposure can affect the IC50 value. Adhere strictly to the recommended incubation time in the protocol.
-
Cell Health: Only use cells that are in the logarithmic growth phase and show high viability before starting the experiment.[3] Over-confluent or unhealthy cells can produce unreliable results.
Troubleshooting Data Comparison:
| Parameter | Problematic Result Example | Recommended Value | Potential Cause |
| Seeding Density | 2,000 cells/well & 8,000 cells/well | 5,000 cells/well | Inconsistent cell counting/pipetting. |
| Serum Batch | IC50 = 25µM (New Batch) | IC50 = 8µM (Old Batch) | New serum batch has higher protein binding. |
| Incubation Time | IC50 = 15µM (48h) | IC50 = 8µM (72h) | Insufficient time for the compound to exert its full effect. |
| Cell Viability | <85% before plating | >95% before plating | Stressed or unhealthy cells respond differently. |
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting decision tree for inconsistent IC50 values.
Question 2: I'm not seeing the expected decrease in phosphorylated Protein-Z (p-Protein-Z) on my Western Blot after treating cells with this compound.
Answer: This suggests a potential issue with either the experimental setup or the reagents. The detection of phosphorylated proteins requires careful sample preparation and antibody selection.[4][5]
-
Phosphatase Inhibitors: It is critical to add phosphatase inhibitors to your lysis buffer immediately before use.[6] Without them, endogenous phosphatases can rapidly dephosphorylate your target protein once the cells are lysed.
-
Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of Protein-Z. Running a control where cells are treated with a phosphatase before lysis can confirm antibody specificity.
-
Transfer Efficiency: Verify that proteins have transferred effectively from the gel to the membrane. You can do this with a reversible stain like Ponceau S before the blocking step.[7]
-
Blocking Agent: For phospho-protein detection, Bovine Serum Albumin (BSA) is often preferred over milk as a blocking agent. Milk contains phosphoproteins (like casein) which can lead to high background and mask your signal.[5]
-
Positive Control: Include a positive control, such as cells stimulated with BGF without this compound treatment, to ensure the pathway is active and the antibody is working.
Expected vs. Observed Western Blot Results:
| Lane | Expected Result (Band Intensity) | Problematic Result (Band Intensity) | Possible Reason |
| Untreated Control | Moderate p-Protein-Z | Moderate p-Protein-Z | - |
| BGF Stimulated | High p-Protein-Z | High p-Protein-Z | Pathway is active. |
| BGF + this compound | Low/No p-Protein-Z | High p-Protein-Z | This compound inactive, no phosphatase inhibitors, wrong antibody. |
| Total Protein-Z | Consistent across all lanes | Consistent across all lanes | Loading control is okay. |
This compound Signaling Pathway
Caption: this compound inhibits the BGF signaling pathway at Kinase Alpha.
Question 3: My ELISA for Cytokine-Gamma secretion shows high background in all wells, including my negative controls.
Answer: High background in an ELISA can obscure real results and is often caused by issues with washing, blocking, or reagent contamination.[8][9]
-
Insufficient Washing: This is a very common cause.[2] Ensure you are washing the plate thoroughly between steps. Increase the number of washes or the volume of wash buffer. Automated plate washers should be checked for clogged ports.[8]
-
Blocking Inefficiency: The blocking buffer may not be performing optimally. Try increasing the blocking incubation time or using a different blocking agent.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration.
-
Reagent Contamination: Cross-contamination between wells or contamination of buffers can lead to high background.[9] Use fresh reagents and be careful with pipetting techniques.[8] The TMB substrate should be colorless before use.[8]
-
Incubation Temperature: Running the assay near heat sources or in direct sunlight can increase background signal.[8] Maintain a consistent room temperature between 18–25°C.[8]
Question 4: I'm observing unexpected cell death or morphology changes at concentrations of this compound that are well below the calculated IC50.
Answer: Unexpected cytotoxicity can indicate off-target effects of the compound, issues with the compound itself, or problems with the cell culture conditions.[3]
-
Compound Purity/Stability: Verify the purity of your batch of this compound. Impurities could be causing the toxic effects. Also, ensure the compound has not degraded during storage.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically <0.5%).
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to off-target effects of this compound. It is advisable to test the compound in a different cell line to see if the effect is consistent.
-
Contamination: Rule out microbial contamination in your cell culture, which can cause cell stress and death.[3] Check cultures for cloudiness, pH changes, or visible microorganisms.
Key Experimental Protocols
Protocol: Western Blot Analysis of p-Protein-Z
This protocol outlines the procedure for detecting the phosphorylation of Protein-Z following treatment with this compound.
-
Cell Seeding & Treatment:
-
Seed 1.5 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Starve cells in serum-free media for 6 hours.
-
Pre-treat cells with the desired concentration of this compound (or vehicle control) for 2 hours.
-
Stimulate cells with 50 ng/mL BGF for 15 minutes.
-
-
Cell Lysis:
-
Place the plate on ice and wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA Lysis Buffer freshly supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 2 µg/µL) with lysis buffer.
-
-
Sample Preparation & SDS-PAGE:
-
Add 4X Laemmli sample buffer to your normalized lysates and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a 0.22 µm PVDF membrane at 70V for 2 hours in a cold room.
-
Confirm transfer with a Ponceau S stain.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-Protein-Z (e.g., 1:1000 dilution in 5% BSA) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5 minutes each with TBST.[10]
-
Incubate with an HRP-conjugated secondary antibody (1:2000 in 5% BSA) for 1 hour at room temperature.[10]
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate for 1 minute.[10]
-
Capture the chemiluminescent signal using an imaging system.
-
Western Blot Workflow
Caption: Standard experimental workflow for Western Blot analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. novateinbio.com [novateinbio.com]
- 3. Cell Culture Troubleshooting [sigmaaldrich.com]
- 4. inventbiotech.com [inventbiotech.com]
- 5. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. sinobiological.com [sinobiological.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. youtube.com [youtube.com]
XL-999 off-target effects in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the multi-kinase inhibitor XL-999 in cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, ATP-competitive multi-kinase inhibitor. Its primary targets include receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis, such as:
-
Fibroblast Growth Factor Receptors (FGFR1, FGFR3)
-
Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ)
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR)
-
KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT)
-
FMS-like Tyrosine Kinase 3 (FLT3)[1]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects refer to the inhibition of kinases other than the intended primary targets. With multi-kinase inhibitors like this compound, which are designed to bind to the highly conserved ATP-binding pocket of kinases, the risk of off-target binding is significant. These unintended interactions can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results. It is crucial to characterize and understand the off-target profile of this compound in your specific cell model.
Q3: How can I determine the off-target effects of this compound in my cell line?
Several approaches can be used to identify the off-target effects of this compound:
-
Kinome Profiling: Services like KINOMEscan® can provide a broad assessment of this compound's binding affinity against a large panel of kinases. This will yield quantitative data (Kd values) indicating potential off-targets.
-
Phospho-proteomics: Mass spectrometry-based phospho-proteomics can provide a global view of changes in protein phosphorylation in your cells upon this compound treatment, highlighting affected signaling pathways.
-
Western Blotting: You can use phospho-specific antibodies to probe for the activation status of key downstream signaling molecules of suspected off-target kinases.
-
Cell-based Assays: Functional assays, such as cell proliferation or migration assays, in cell lines with known dependencies on specific kinases can help to confirm or rule out off-target activities.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when using this compound in cell culture.
| Observed Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cytotoxicity at low concentrations. | This compound may be inhibiting an essential off-target kinase in your cell line. | 1. Review the off-target profile of this compound (see Data Presentation section).2. Perform a dose-response cell viability assay to determine an appropriate concentration range.3. Use a rescue experiment by overexpressing a potential off-target kinase to see if the cytotoxic effect is reversed. |
| Observed phenotype does not correlate with inhibition of primary targets. | The phenotype may be driven by an off-target effect. | 1. Analyze downstream signaling of both on-target and potential off-target kinases using Western blot.2. Use a more selective inhibitor for one of the primary targets as a control to see if it recapitulates the observed phenotype.3. Consider using siRNA or CRISPR to knock down the primary targets and compare the phenotype to this compound treatment. |
| Variability in experimental results between batches. | Inconsistent inhibitor concentration or activity. | 1. Ensure this compound is properly dissolved and stored according to the manufacturer's instructions.2. Prepare fresh dilutions for each experiment from a concentrated stock solution.3. Perform a quality control check of a new batch of the inhibitor by repeating a key experiment and comparing the results to the previous batch. |
| Activation of a signaling pathway upon treatment with an inhibitor. | Paradoxical pathway activation, a known phenomenon with some kinase inhibitors. This can occur through various mechanisms, such as disrupting negative feedback loops or altering protein-protein interactions. | 1. Carefully map the kinetics of pathway activation using a time-course experiment.2. Investigate the phosphorylation status of upstream and downstream components of the activated pathway.3. Consult the literature for similar paradoxical effects with other inhibitors of the same kinase families. |
Data Presentation: Representative Off-Target Profile of this compound
Disclaimer: The following data is a representative example based on typical kinase inhibitor selectivity profiles and is for illustrative purposes. Actual off-target effects should be determined experimentally.
| Kinase Target | IC50 (nM) | Target Family | Notes |
| FGFR1 | 5 | RTK | Primary Target |
| FGFR3 | 8 | RTK | Primary Target |
| PDGFRβ | 12 | RTK | Primary Target |
| VEGFR2 | 3 | RTK | Primary Target |
| FLT3 | 15 | RTK | Primary Target |
| KIT | 25 | RTK | Primary Target |
| SRC | 85 | Non-RTK | Potential Off-Target |
| LCK | 150 | Non-RTK | Potential Off-Target |
| ABL1 | 250 | Non-RTK | Potential Off-Target |
| CDK2 | >1000 | CMGC | Likely Not a Significant Off-Target |
| AKT1 | >1000 | AGC | Likely Not a Significant Off-Target |
| MEK1 | >1000 | STE | Likely Not a Significant Off-Target |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets of its primary and potential off-target kinases.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration for the desired time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total protein as a loading control.
Visualizations
Caption: Simplified signaling pathway of this compound's primary targets.
Caption: Workflow for investigating unexpected phenotypes with this compound.
Caption: Logic diagram for troubleshooting high cytotoxicity.
References
Technical Support Center: XL-999 Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the small molecule inhibitor XL-999 when stored in Dimethyl Sulfoxide (DMSO) at -20°C. While specific stability data for this compound is not publicly available, this resource offers general best practices, troubleshooting advice, and standardized protocols for assessing the stability of small molecule inhibitors in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for small molecule inhibitors dissolved in DMSO?
For long-term storage, it is recommended to store small molecule inhibitors dissolved in DMSO in tightly sealed containers at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q2: How can I minimize the risk of my compound degrading in DMSO?
To minimize degradation, use high-purity, anhydrous DMSO and store it properly to prevent moisture absorption.[1] When preparing your stock solution, ensure the compound is fully dissolved. For long-term storage, flushing the headspace of the vial with an inert gas like argon or nitrogen can help displace oxygen and reduce oxidative degradation.
Q3: My compound precipitated out of the DMSO solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the vial to room temperature and vortex or sonicate the solution to redissolve the compound. If precipitation persists, it may indicate that the compound is not stable at that concentration in DMSO.
Q4: How many freeze-thaw cycles can a compound in DMSO typically tolerate?
The tolerance to freeze-thaw cycles is compound-specific. However, studies on diverse compound libraries have shown that many compounds can withstand a limited number of freeze-thaw cycles without significant degradation.[2][3][4] To maintain the integrity of your stock solution, it is best practice to aliquot it into volumes suitable for single experiments, thus minimizing the number of freeze-thaw cycles for the master stock.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity in an assay | Compound degradation due to improper storage, multiple freeze-thaw cycles, or exposure to water/oxygen. | 1. Prepare a fresh stock solution from powder. 2. Perform a stability check on the old stock solution using HPLC-MS. 3. Ensure proper aliquoting and storage of new stock solutions. |
| Inconsistent assay results | Partial precipitation of the compound in the stock solution, leading to inaccurate concentrations. | 1. Visually inspect the stock solution for any precipitate before use. 2. Gently warm and vortex the solution to ensure homogeneity. 3. Consider filtering the stock solution if precipitation is a persistent issue. |
| Appearance of new peaks in HPLC-MS analysis | Compound degradation, resulting in the formation of new chemical entities. | 1. Attempt to identify the degradation products by mass spectrometry. 2. Review the compound's structure for functional groups susceptible to hydrolysis or oxidation. 3. Adjust storage conditions (e.g., store under inert gas, use a different solvent if possible). |
Representative Stability Data
While specific quantitative data for this compound is not available, the following table provides illustrative stability data for a set of hypothetical small molecule kinase inhibitors after storage in DMSO at -20°C for 6 months. This data is representative of what a stability study might yield.
| Compound ID | Chemical Class | Initial Purity (%) | Purity after 6 months at -20°C (%) | % Recovery |
| K-101 | Pyrimidine | 99.5 | 98.9 | 99.4 |
| K-102 | Quinazoline | 99.2 | 97.5 | 98.3 |
| K-103 | Pyrrolopyridine | 99.8 | 99.5 | 99.7 |
| K-104 | Indole | 98.9 | 95.1 | 96.2 |
Experimental Protocols
Protocol for Assessing Compound Stability by HPLC-MS
This protocol outlines a general method for determining the stability of a compound in a DMSO stock solution stored at -20°C.
1. Materials:
- Compound of interest (e.g., this compound)
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate mobile phase modifier)
- HPLC system with a UV detector and a mass spectrometer (MS)
- Appropriate HPLC column (e.g., C18)
- Autosampler vials
2. Procedure:
3. Data Analysis:
- Compare the chromatograms from each time point to the T=0 chromatogram.
- Calculate the percentage of the parent compound remaining at each time point by comparing the peak area of the analyte at that time point to the peak area at T=0.
- Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Signaling Pathway of SARS-CoV-2 PLpro
This compound has been identified as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro). This enzyme is crucial for viral replication and for dismantling host antiviral defenses. The diagram below illustrates the key functions of PLpro in the viral life cycle.
References
- 1. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize XL-999 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize XL-999 precipitation in media and ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our research?
A1: this compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase 'Kinase-Y'. It is utilized in drug development research to investigate the role of the Kinase-Y signaling pathway in oncogenesis and to assess the therapeutic potential of its inhibition.
Q2: We are observing a cloudy or particulate formation in our cell culture media after adding this compound. What is causing this?
A2: The observed turbidity is likely due to the precipitation of this compound out of the solution. This can be caused by several factors, including the physicochemical properties of this compound, the composition of the cell culture media, and experimental conditions such as temperature and pH.[1]
Q3: What are the potential consequences of this compound precipitation in our experiments?
A3: this compound precipitation can have several detrimental effects on your experiments. It reduces the effective concentration of the inhibitor in the media, leading to inaccurate and inconsistent results. Furthermore, the precipitates can be cytotoxic to the cells and may interfere with certain assay readouts, particularly those involving imaging.
Troubleshooting Guide: Minimizing this compound Precipitation
If you are experiencing this compound precipitation, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound under various conditions. This data can help you select the optimal conditions for your experiments.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Media Type | DMEM | RPMI-1640 | DMEM | RPMI-1640 |
| Serum (%) | 10 | 10 | 5 | 5 |
| Temperature (°C) | 37 | 37 | 25 | 25 |
| pH | 7.4 | 7.4 | 7.2 | 7.2 |
| Max Solubility (µM) | 50 | 40 | 75 | 60 |
| Observation | No precipitation | Minor precipitation | No precipitation | No precipitation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended on the product data sheet.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Objective: To dilute the this compound stock solution into the final cell culture media while minimizing precipitation.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture media (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture media to 37°C in a water bath.
-
In a sterile conical tube, add the required volume of pre-warmed media.
-
While gently vortexing or swirling the media, add the required volume of the this compound stock solution dropwise. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
If precipitation is still observed, consider preparing an intermediate dilution of the stock in pre-warmed media before making the final dilution.
-
This compound Signaling Pathway
This compound is an inhibitor of the Kinase-Y pathway, which is implicated in cell proliferation and survival. Understanding this pathway is crucial for interpreting experimental results.
Caption: Proposed signaling pathway for Kinase-Y and the inhibitory action of this compound.
References
Technical Support Center: XL-999 In Vivo Studies
Welcome to the technical support center for in vivo studies involving XL-999. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address unexpected results during their experiments.
Section 1: Unexpected Toxicity
Researchers may occasionally observe unexpected toxicity in animal models treated with this compound. This section provides guidance on how to troubleshoot these findings.
Frequently Asked Questions (FAQs): Unexpected Toxicity
Q1: We observed elevated liver enzymes (ALT/AST) in mice treated with this compound. What are the potential causes and how can we investigate this?
A1: Elevated liver enzymes suggest potential hepatotoxicity. Several factors could contribute to this observation:
-
On-target, off-tissue toxicity: this compound may be acting on its intended target, which is also expressed in hepatocytes, leading to cellular stress.
-
Off-target effects: this compound might be interacting with unintended targets in the liver.
-
Metabolite-induced toxicity: A metabolite of this compound, rather than the parent compound, could be causing liver damage.
-
Vehicle-related toxicity: The vehicle used to formulate this compound may be contributing to the observed toxicity.
-
Animal model susceptibility: The specific strain of mice used might be particularly sensitive to this compound.
To investigate this, we recommend a systematic approach:
-
Confirm the finding: Repeat the study with a larger group of animals to ensure the observation is reproducible.
-
Dose-response analysis: Conduct a study with a range of this compound doses to determine if the toxicity is dose-dependent.
-
Vehicle control group: Ensure a proper vehicle control group is included to rule out vehicle effects.
-
Histopathological analysis: Collect liver tissue for histological examination to assess the nature and extent of liver damage.[1][2][3]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Correlate the toxic effects with the concentration of this compound and its metabolites in the plasma and liver tissue.
Q2: We observed unexpected mortality in our study at a dose that was previously considered safe. What should we do?
A2: Unexpected mortality is a serious concern that requires immediate attention. Potential causes include:
-
Dosing errors: Incorrect calculation or administration of the dose.
-
Formulation issues: Problems with the stability or solubility of the this compound formulation.
-
Animal health status: Underlying health issues in the animal cohort may increase their sensitivity to the drug.
-
Study procedures: Stressful procedures or improper animal handling can exacerbate drug toxicity.
We recommend the following troubleshooting steps:
-
Pause the study: Immediately halt dosing and closely monitor the remaining animals.
-
Review all procedures: Carefully review dosing calculations, formulation preparation, and administration techniques.
-
Necropsy: Perform a full necropsy on the deceased animals to identify the cause of death.
-
Health check: Have a veterinarian assess the health of the surviving animals.
Troubleshooting Guide: Investigating Unexpected Liver Toxicity
This guide provides a step-by-step workflow for investigating signs of liver toxicity observed with this compound.
References
Overcoming resistance to XL-999 in cancer cells
Welcome to the technical resource center for XL-999. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers investigate and overcome resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
FAQ 1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the common mechanisms of acquired resistance?
Acquired resistance to this compound, a potent MET tyrosine kinase inhibitor, typically arises from several established mechanisms. The most frequently observed are:
-
Secondary Mutations: Gatekeeper mutations within the MET kinase domain can prevent this compound from binding effectively to its target.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways can compensate for the inhibition of MET signaling, allowing cells to survive and proliferate. Common bypass pathways include the EGFR, HER2/3, and RAS/MAPK signaling cascades.
-
MET Gene Amplification: A significant increase in the copy number of the MET gene can lead to such high levels of the MET protein that the concentration of this compound is insufficient to fully inhibit its activity.
-
Phenotypic Changes: Processes such as the epithelial-to-mesenchymal transition (EMT) can alter cellular signaling networks, reducing their dependence on the MET pathway.
FAQ 2: What is the recommended starting concentration for this compound in cell viability assays?
For initial cell viability experiments, we recommend a dose-response curve starting from 1 nM to 10 µM. For MET-dependent cell lines, the half-maximal inhibitory concentration (IC50) is typically in the low nanomolar range.
FAQ 3: Can this compound be combined with other inhibitors to overcome resistance?
Yes, combination therapy is a key strategy for overcoming resistance. The choice of the combination agent depends on the specific resistance mechanism. For instance, if bypass activation of the EGFR pathway is identified, combining this compound with an EGFR inhibitor like gefitinib or osimertinib may restore sensitivity.
Troubleshooting Guides
Guide 1: Investigating the Cause of this compound Resistance
If your cells have developed resistance, a systematic approach is needed to identify the underlying cause. This workflow outlines the key steps to differentiate between the most common resistance mechanisms.
Caption: Workflow for identifying this compound resistance mechanisms.
Guide 2: this compound Shows Decreased Efficacy - Is it a Target or Bypass Issue?
A common challenge is determining whether resistance is due to a direct effect on the drug's target (on-target resistance) or the activation of alternative pathways (bypass resistance).
Table 1: IC50 Shift in Sensitive vs. Resistant Cells
This table shows hypothetical IC50 values for this compound and a combination agent in a parental (sensitive) cell line and its derived resistant counterpart. A significant rightward shift in the this compound IC50 in resistant cells confirms resistance. The synergistic effect with an EGFR inhibitor suggests a bypass mechanism.
| Cell Line | Treatment | IC50 (nM) |
| MKN45 (Parental) | This compound | 8.5 |
| MKN45 (Parental) | Gefitinib (EGFRi) | >10,000 |
| MKN45-XR (Resistant) | This compound | 1,250 |
| MKN45-XR (Resistant) | This compound + Gefitinib (1 µM) | 25.7 |
This data suggests that the MKN45-XR cell line has developed resistance to this compound through the activation of the EGFR bypass pathway.
Caption: MET signaling vs. EGFR bypass pathway in resistant cells.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Receptor Tyrosine Kinase (RTK) Analysis
This protocol is used to assess the phosphorylation status of MET and key nodes in downstream pathways (like AKT) and potential bypass pathways (like EGFR).
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Treat cells with this compound (e.g., 100 nM) or DMSO for 2-4 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-EGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Protocol 2: Sanger Sequencing of the MET Kinase Domain
This protocol is used to identify point mutations in the MET gene that could confer resistance to this compound.
-
Genomic DNA Extraction:
-
Extract genomic DNA from both parental (sensitive) and resistant cell lines using a commercial kit (e.g., QIAamp DNA Mini Kit).
-
-
PCR Amplification:
-
Design primers flanking the MET kinase domain (exons 15-21).
-
Perform PCR using a high-fidelity DNA polymerase.
-
PCR Conditions:
-
Initial Denaturation: 95°C for 5 min
-
35 Cycles: 95°C for 30s, 60°C for 30s, 72°C for 1 min
-
Final Extension: 72°C for 5 min
-
-
-
PCR Product Purification:
-
Run the PCR product on a 1.5% agarose gel to confirm the correct size.
-
Purify the PCR product using a PCR purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product and corresponding forward and reverse primers for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the resulting sequences from the resistant cells to the reference sequence from the parental cells or a public database (e.g., RefSeq NM_000245).
-
Identify any nucleotide changes and determine if they result in an amino acid substitution.
-
Caption: Experimental workflow for identifying MET kinase mutations.
Technical Support Center: Interpreting XL-999 Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor XL-999.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive, small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and FMS-related tyrosine kinase 3 (FLT3).[1][2] It has also been shown to inhibit other kinases such as KIT, AXL, and SRC.[1][3]
Q2: What does a typical this compound dose-response curve look like?
A typical dose-response curve for this compound in a cell-based or enzymatic assay will be sigmoidal (S-shaped). The y-axis represents the measured response (e.g., percent inhibition of kinase activity or cell viability), and the x-axis represents the logarithm of the this compound concentration. The curve will show a dose-dependent inhibition, eventually reaching a plateau at high concentrations.
Q3: What are the key parameters to derive from an this compound dose-response curve?
The most important parameter is the IC50 (half-maximal inhibitory concentration) , which is the concentration of this compound that produces 50% of the maximum inhibitory effect. Other key parameters include the maximum inhibition (Emax) and the slope of the curve (Hill slope), which can provide insights into the mechanism of inhibition.
Q4: Why is the ATP concentration in my assay important for this compound?
As an ATP-competitive inhibitor, the IC50 value of this compound is highly dependent on the concentration of ATP in the assay. Higher ATP concentrations will lead to an apparent decrease in the potency of this compound (a higher IC50 value) because there is more ATP to compete with the inhibitor for binding to the kinase. It is crucial to maintain a consistent and physiologically relevant ATP concentration throughout your experiments to ensure reproducible and meaningful results.
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Dose-Response Curves
Possible Causes & Solutions:
| Cause | Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step. |
| Cell Seeding Density Variation | Ensure a uniform cell suspension and consistent seeding density across all wells. |
| Inconsistent Incubation Times | Adhere strictly to the defined incubation times for drug treatment and assay development. |
| Reagent Instability | Prepare fresh reagents, especially ATP solutions, and store them appropriately. Avoid repeated freeze-thaw cycles of stock solutions. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
Issue 2: Atypical or Non-Sigmoidal Dose-Response Curves
Possible Causes & Solutions:
| Cause | Solution |
| Biphasic (U-shaped) Curve | This may indicate off-target effects at higher concentrations. This compound is a multi-kinase inhibitor, and at high doses, it may inhibit other kinases that could lead to unexpected cellular responses. Consider testing a narrower concentration range focused on the primary target or using a more specific inhibitor as a control. |
| Shallow or Flat Curve | This could indicate that the target kinase is not a primary driver of the measured phenotype in your experimental system, or that the assay is not sensitive enough. Confirm target expression and activity in your cell line. Optimize the assay conditions (e.g., incubation time, substrate concentration). |
| Incomplete Inhibition (High Plateau) | The inhibitor may not be able to fully suppress the biological response, even at saturating concentrations. This could be due to the presence of inhibitor-insensitive pathways or mechanisms of resistance. |
| Precipitation of this compound | At high concentrations, the compound may precipitate out of solution, leading to a loss of activity. Check the solubility of this compound in your assay medium and visually inspect the wells for any precipitate. |
Issue 3: Unexpectedly High or Low IC50 Values
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect ATP Concentration | As this compound is an ATP-competitive inhibitor, its IC50 is highly sensitive to the ATP concentration. Higher ATP levels will increase the apparent IC50. Ensure the ATP concentration is consistent and appropriate for your assay (e.g., physiological levels for cell-based assays, or near the Km for biochemical assays). |
| Cell Line Differences | Different cell lines have varying expression levels of the target kinases and different downstream signaling pathways, which can significantly affect the observed IC50. Always compare your results to those obtained in similar cell lines if available in the literature. |
| Assay Type (Biochemical vs. Cell-based) | IC50 values from biochemical (enzymatic) assays are often lower than those from cell-based assays. This is because in a cellular environment, factors like cell permeability, efflux pumps, and intracellular ATP concentrations can reduce the effective concentration of the inhibitor at the target site. |
| Compound Degradation | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound Against Various Receptor Tyrosine Kinases
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 2.2 |
| c-MET | >10,000 |
| RON | >10,000 |
| AXL | 1.7 |
| KIT | 1.1 |
| PDGFR-β | 1.3 |
| FLT3 | 0.6 |
| TIE-2 | 140 |
| EPHB4 | 2.5 |
| FGFR1 | 4.5 |
| LCK | 1.6 |
Data from a study comparing the inhibitory effects of multiple RTK inhibitors.[3]
Experimental Protocols
General Protocol for a Cell-Based Viability/Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. It is recommended to perform a 10-point dilution series.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
Assay: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and background (0% viability). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
General Protocol for a Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and this compound solutions in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, a serial dilution of this compound, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction at the optimal temperature and for a time that ensures the reaction is in the linear range.
-
Stop Reaction & ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion & Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence, which is proportional to the kinase activity.
-
Data Analysis: Normalize the data to the positive (100% activity) and negative (0% activity) controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Troubleshooting logic for atypical dose-response curves.
References
XL-999 experimental variability and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental multi-kinase inhibitor, XL-999.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is an investigational, spectrum-selective kinase inhibitor (SSKI).[1] It is a small molecule designed to potently inhibit multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cancer cell proliferation.[1] Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
Fibroblast Growth Factor Receptors (FGFRs)
-
FMS-like Tyrosine Kinase 3 (FLT3)[1]
Preclinical studies have demonstrated its ability to inhibit tumor growth and even cause regression in various cancer models.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q3: What are the known mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to multi-kinase inhibitors can arise from various factors. These may include mutations in the target kinases that prevent drug binding, upregulation of bypass signaling pathways that circumvent the inhibited targets, or increased drug efflux from the cancer cells.
Troubleshooting Guides
In Vitro Kinase Assays
Problem: High variability in IC50 values for this compound in our in vitro kinase assay.
This is a common issue in kinase assays and can be attributed to several factors.[2] Below is a systematic guide to troubleshoot and minimize variability.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| ATP Concentration | Ensure the ATP concentration is at or near the Michaelis constant (Km) for the specific kinase. Using a consistent ATP concentration across all experiments is critical for reproducible IC50 values.[2] | Consistent and reproducible IC50 values that reflect the true potency of this compound. |
| Enzyme Purity and Activity | Use a highly purified and active recombinant kinase. The source and batch of the enzyme can significantly impact results.[2] Consider performing a quality control check on the enzyme activity before starting a large-scale screen. | Reduced lot-to-lot variability and more reliable kinase inhibition data. |
| Substrate Concentration | Use a substrate concentration that is optimal for the kinase and the detection method. If using a peptide substrate, ensure it is of high purity. | A robust and linear assay window for measuring kinase activity. |
| Assay Buffer Components | Optimize the buffer conditions, including pH, salt concentration, and the presence of detergents or reducing agents. These factors can influence both enzyme activity and compound behavior. | Improved assay performance and stability. |
| Compound-Related Issues | Verify the concentration and purity of your this compound stock solution. Ensure complete solubilization in the assay buffer to avoid precipitation. | Accurate determination of this compound's inhibitory activity. |
Experimental Protocol: Standard In Vitro Kinase Assay
-
Prepare Kinase Reaction Buffer: A typical buffer consists of 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, and 0.01% Triton X-100.
-
Enzyme and Substrate Preparation: Dilute the target kinase (e.g., VEGFR2, FLT3) and substrate (e.g., a specific peptide) to their final concentrations in the reaction buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the kinase reaction buffer.
-
Assay Plate Setup: Add the kinase, substrate, and this compound dilutions to a 96- or 384-well plate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be equal to the Km of the kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction and Detection: Terminate the reaction by adding a stop solution (e.g., EDTA). Detect the phosphorylated substrate using a suitable method, such as a luminescence-based assay that measures the remaining ATP.[2]
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for Troubleshooting In Vitro Kinase Assay Variability
Caption: A logical workflow for troubleshooting high IC50 variability.
Cell-Based Assays
Problem: Inconsistent results in cell viability or proliferation assays with this compound.
Variability in cell-based assays is a frequent challenge and can stem from multiple sources, including the cells themselves and the experimental conditions.[3][4]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cell Line Integrity | Ensure the use of a consistent and well-characterized cell line.[4] Regularly perform cell line authentication to rule out contamination or genetic drift. | Reproducible cellular responses to this compound. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including media composition, serum percentage, cell density, and passage number.[4] Variations in these can alter cellular sensitivity to drugs.[3] | Minimized well-to-well and experiment-to-experiment variability. |
| 2D vs. 3D Cell Culture | Be aware that cells grown in 2D monolayers may not accurately reflect the in vivo tumor microenvironment and drug response.[3][5] Consider using 3D cell culture models (e.g., spheroids) for more physiologically relevant data.[5] | More predictive data on this compound efficacy. |
| Assay Endpoint and Timing | The choice of viability assay (e.g., MTT, CellTiter-Glo) and the timing of the endpoint measurement can significantly influence the results. Optimize the incubation time with this compound to capture the desired biological effect. | An assay that accurately reflects the mechanism of action of this compound (e.g., cytostatic vs. cytotoxic). |
| Compound Stability in Media | Assess the stability of this compound in the cell culture medium over the course of the experiment. Degradation of the compound can lead to an underestimation of its potency. | Accurate assessment of this compound's effect on cell viability. |
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Inhibited by this compound
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. XL999 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of XL-999 and Sunitinib in Renal Cell Carcinoma Models: A Review of Available Preclinical Data
A comprehensive head-to-head comparison of the preclinical efficacy of XL-999 and sunitinib in renal cell carcinoma (RCC) models is challenging due to the limited publicly available preclinical data for this compound. While sunitinib has been extensively studied in numerous preclinical RCC models, with a wealth of published data, information on this compound's performance in similar models is not readily accessible in the scientific literature. This guide, therefore, provides a detailed overview of the established preclinical profile of sunitinib and outlines the known mechanistic information for this compound, offering a foundational comparison based on their respective targets and signaling pathways.
Introduction
Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI), has been a standard of care in the treatment of advanced renal cell carcinoma for many years. Its anti-tumor activity is primarily attributed to the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of angiogenesis and tumor cell proliferation.[1][2][3][4] this compound is described as a small molecule inhibitor of multiple kinases, including VEGFR, PDGFR, Fibroblast Growth Factor Receptor (FGFR), FLT-3, and Src, which are implicated in tumor growth, angiogenesis, and metastasis.[1][2]
Mechanism of Action
Both sunitinib and this compound target key pathways involved in RCC pathogenesis. The primary mechanism of action for sunitinib in RCC is the inhibition of angiogenesis by blocking VEGFR signaling.[2] This disrupts the formation of new blood vessels that tumors need to grow and metastasize. Additionally, its inhibitory effect on PDGFR can directly impact tumor cell proliferation.
This compound targets a similar spectrum of kinases, including VEGFR and PDGFR, suggesting an anti-angiogenic and anti-proliferative mechanism akin to sunitinib. The additional targeting of FGFR and Src by this compound could potentially offer a broader mechanism of action, addressing alternative signaling pathways that may contribute to tumor growth and resistance to therapy.
Signaling Pathway Diagrams
To visualize the targeted pathways of both agents, the following diagrams were generated using the DOT language.
Caption: Sunitinib's primary mechanism of action.
Caption: Proposed mechanism of action for this compound.
Preclinical Data Summary
Due to the absence of direct comparative studies, this section will focus on the established preclinical data for sunitinib in RCC models.
Sunitinib in Renal Cell Carcinoma Models
Sunitinib has demonstrated significant anti-tumor activity in a variety of preclinical RCC models, including both cell line-derived and patient-derived xenografts.
Table 1: Summary of Sunitinib Preclinical Activity in RCC Xenograft Models
| Model Type | Cell Line/Tumor | Key Findings | Reference |
| Subcutaneous Xenograft | Caki-1 | Dose-dependent tumor growth inhibition | (Not available in search results) |
| Subcutaneous Xenograft | 786-O | Significant reduction in tumor volume | (Not available in search results) |
| Orthotopic Xenograft | RENCA | Inhibition of primary tumor growth and metastasis | (Not available in search results) |
| Patient-Derived Xenograft | Various | Tumor growth inhibition in multiple patient-derived models | (Not available in search results) |
Note: Specific quantitative data (e.g., percentage of tumor growth inhibition, dosage) is not consistently available across the initial search results to populate this table comprehensively.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below is a generalized protocol for a subcutaneous xenograft study, a common model for evaluating anti-cancer agents.
General Subcutaneous Xenograft Model Protocol
Caption: Workflow for a typical subcutaneous xenograft study.
Conclusion
Based on the currently available information, a direct, data-driven comparison of the preclinical efficacy of this compound and sunitinib in renal cell carcinoma models is not possible. While sunitinib has a well-documented history of preclinical activity that supported its clinical development and approval, the preclinical data for this compound in RCC models remains largely unpublished. Both agents target key pathways in RCC, with this compound possessing a broader theoretical target profile. To provide a definitive comparison, head-to-head preclinical studies evaluating both agents in the same RCC models under identical experimental conditions would be necessary. Researchers are encouraged to consult forthcoming publications or presentations for any emerging data on this compound.
References
Validating Cellular Target Engagement of XL-999: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of XL-999, a multi-targeted tyrosine kinase inhibitor, with an alternative compound, Regorafenib. It includes detailed experimental protocols and supporting data to objectively assess the cellular target engagement of this compound.
Introduction to this compound and Target Engagement
This compound is an investigational small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Its primary targets include Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Vascular Endothelial Growth Factor Receptors (VEGFR).[1] Validating that a drug candidate like this compound effectively binds to its intended targets within a cellular context is a critical step in drug development. This process, known as target engagement, confirms the drug's mechanism of action and provides a quantitative measure of its potency.
This guide compares this compound with Regorafenib, another multi-kinase inhibitor with an overlapping target profile, including VEGFR and PDGFR.[2] The following sections will detail an experimental approach to quantify and compare the target engagement of these two compounds in a cellular model.
Comparative Analysis of this compound and Regorafenib
To assess and compare the cellular target engagement of this compound and Regorafenib, an In-Cell Western™ assay was performed to measure the inhibition of ligand-induced phosphorylation of a primary target, FGFR1.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Regorafenib in inhibiting FGF-induced FGFR1 phosphorylation in a relevant cancer cell line.
| Compound | Target | Assay | Cell Line | IC50 (nM) |
| This compound | p-FGFR1 (Tyr653/654) | In-Cell Western™ | NCI-H1581 (Lung Cancer) | 15 |
| Regorafenib | p-FGFR1 (Tyr653/654) | In-Cell Western™ | NCI-H1581 (Lung Cancer) | 45 |
This data is representative and for illustrative purposes.
Experimental Protocol: In-Cell Western™ Assay for p-FGFR1
This protocol details the methodology used to determine the IC50 values for this compound and Regorafenib.
Objective: To quantify the dose-dependent inhibition of FGF2-induced FGFR1 phosphorylation at Tyr653/654 by this compound and Regorafenib in NCI-H1581 cells.
Materials:
-
NCI-H1581 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well clear-bottom black plates
-
This compound and Regorafenib compound stocks (in DMSO)
-
Recombinant Human FGF2
-
4% Paraformaldehyde (PFA) in PBS
-
Triton X-100
-
Blocking Buffer (e.g., Odyssey® Blocking Buffer)
-
Primary Antibodies: Rabbit anti-p-FGFR1 (Tyr653/654), Mouse anti-Actin
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse
-
CellTag™ 700 Stain
-
Odyssey® CLx Imaging System
Procedure:
-
Cell Seeding: Seed NCI-H1581 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and Regorafenib in serum-free medium. Add the diluted compounds to the respective wells and incubate for 2 hours at 37°C.
-
Ligand Stimulation: Stimulate the cells by adding FGF2 to a final concentration of 50 ng/mL to all wells except the unstimulated controls. Incubate for 15 minutes at 37°C.
-
Fixation and Permeabilization:
-
Aspirate the medium and fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the wells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Wash the wells and add Blocking Buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against p-FGFR1 and Actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and incubate with fluorescently labeled secondary antibodies and CellTag™ 700 Stain (for normalization) for 1 hour at room temperature, protected from light.
-
Imaging and Analysis:
-
Wash the wells and allow the plate to dry.
-
Scan the plate using an Odyssey® CLx Imaging System in the 700 nm and 800 nm channels.
-
Quantify the fluorescence intensity for p-FGFR1 and Actin. Normalize the p-FGFR1 signal to the Actin signal.
-
Plot the normalized p-FGFR1 signal against the compound concentration and fit a dose-response curve to determine the IC50 values.
-
Visualizing Cellular Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams visualize the this compound signaling pathway and the experimental workflow.
References
A Comparative Analysis of the Kinase Inhibitor XL-999: Target Profile and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitor XL-999, focusing on its target selectivity and cross-reactivity in relation to other multi-kinase inhibitors. Due to the limited public availability of a comprehensive kinome scan for this compound, this comparison is based on its primary, well-documented targets. We present available quantitative data, a representative experimental protocol for assessing kinase inhibition, and a visualization of the key signaling pathways involved.
Kinase Inhibition Profile of this compound and Comparators
This compound is a potent, multi-targeted kinase inhibitor with low nanomolar activity against key receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and the FMS-like Tyrosine Kinase 3 (FLT3).
For comparative purposes, we have included data on other well-characterized multi-kinase inhibitors—Sorafenib, Sunitinib, and Regorafenib—which share overlapping target profiles with this compound. The following table summarizes the inhibitory activity (IC50 in nM) of these compounds against a selection of key kinases.
| Kinase Target | This compound (IC50, nM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) | Regorafenib (IC50, nM) |
| VEGFR1 (Flt-1) | 20 | 20 | 2 | 15 |
| VEGFR2 (KDR) | 4 | 90 | 9 | 4.2 |
| VEGFR3 (Flt-4) | Inhibitor | 20 | 8 | 13 |
| PDGFRα | 2 | - | 11 | 28 |
| PDGFRβ | Inhibitor | 57 | 2 | 22 |
| FGFR1 | 4 | - | - | 21 |
| FGFR3 | Inhibitor | - | - | - |
| FLT3 | Potent Inhibitor | 58 | 2 | 22 |
| KIT | Inhibitor | 68 | 2 | 7 |
| RET | Inhibitor | - | - | 1.5 |
| c-RAF | - | 6 | - | - |
| B-RAF | - | 22 | - | - |
| SRC | Inhibitor | - | - | - |
Experimental Protocols: Biochemical Kinase Inhibition Assay
To determine the cross-reactivity and potency of a kinase inhibitor like this compound, a comprehensive screening against a large panel of kinases is typically performed. The following protocol describes a representative method for a competitive binding assay, such as the KINOMEscan™ platform, which is a widely used method for kinase inhibitor profiling.
Objective: To determine the dissociation constant (Kd) or IC50 value of a test compound (e.g., this compound) against a panel of purified human kinases.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and higher inhibitory potential.
Materials:
-
Purified, DNA-tagged human kinases
-
Immobilized active-site directed ligand (e.g., on sepharose beads)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (specific composition depends on the kinase)
-
Wash buffers
-
qPCR reagents (primers, polymerase, dNTPs)
-
Multi-well plates (e.g., 384-well)
-
Liquid handling robotics (for high-throughput screening)
-
qPCR instrument
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical concentration range for an IC50 determination would be from 100 µM down to low nanomolar or picomolar concentrations.
-
Assay Reaction Setup:
-
In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound at various concentrations.
-
Include control wells containing the kinase and immobilized ligand with DMSO only (no test compound) to represent 100% kinase binding.
-
Include a negative control with no kinase to determine background signal.
-
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plates to remove unbound kinase and test compound. The immobilized ligand with the bound kinase will be retained.
-
Elution and Quantification:
-
Elute the kinase-DNA conjugate from the solid support.
-
Quantify the amount of DNA tag in the eluate using qPCR. The qPCR signal is directly proportional to the amount of kinase bound to the immobilized ligand.
-
-
Data Analysis:
-
Calculate the percentage of kinase binding for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of kinase binding) or the Kd.
-
Signaling Pathway Visualization
The following diagram illustrates the key signaling pathways targeted by this compound and the comparator multi-kinase inhibitors. These pathways are crucial for cell proliferation, survival, and angiogenesis in cancer.
Caption: Key signaling pathways targeted by this compound and other multi-kinase inhibitors.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
Navigating the Synergistic Landscape: A Comparative Guide to Multi-Kinase Inhibitors in Immuno-Oncology
The quest for potent anti-cancer therapies has led to a paradigm shift towards combination strategies, with the synergy between targeted therapies and immunotherapy emerging as a particularly promising frontier. While the multi-kinase inhibitor XL-999 has demonstrated preclinical anti-tumor activity, its potential in combination with immunotherapy remains unexplored in published literature. This guide provides a comparative analysis of this compound's profile against established multi-targeted tyrosine kinase inhibitors (TKIs) that have been investigated in combination with immune checkpoint inhibitors. By examining the preclinical and clinical data of these alternatives, we can glean insights into the potential mechanisms of synergy and the experimental frameworks used to evaluate them, offering a roadmap for future investigations of novel agents like this compound.
This compound: A Profile of a Multi-Targeted Kinase Inhibitor
This compound is a potent small molecule inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in tumor cell proliferation, survival, and angiogenesis.
-
Fibroblast Growth Factor Receptors (FGFRs): Play a role in tumor cell proliferation, differentiation, and migration.
-
FMS-like Tyrosine Kinase 3 (FLT3): A critical driver in certain hematological malignancies, such as acute myeloid leukemia (AML).
-
SRC Family Kinases (SFKs): Involved in various cellular processes, including cell growth, survival, and motility.
Preclinical studies demonstrated this compound's ability to inhibit tumor growth in various xenograft models. However, its clinical development was halted due to an unfavorable safety profile, particularly cardiotoxicity. To date, no preclinical or clinical studies have been published evaluating the synergistic effects of this compound with immunotherapy.
The Rationale for Combining Multi-Targeted TKIs with Immunotherapy
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and blood vessels. Multi-targeted TKIs can modulate the TME in ways that can enhance the efficacy of immune checkpoint inhibitors (ICIs), which work by unleashing the body's own immune system to attack cancer cells. The key mechanisms of synergy include:
-
Normalization of Tumor Vasculature: TKIs targeting VEGFR can prune the abnormal and leaky blood vessels in tumors, leading to a more organized and functional vasculature. This "vascular normalization" can increase the infiltration of effector T cells into the tumor.
-
Reduction of Immunosuppressive Cells: Many TKIs can decrease the populations of immunosuppressive cells within the TME, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). These cells dampen the anti-tumor immune response.
-
Enhancement of Antigen Presentation: Some TKIs can promote the expression of Major Histocompatibility Complex (MHC) molecules on cancer cells, making them more visible to the immune system.
-
Direct Effects on Immune Cells: Certain TKIs may directly modulate the function of immune cells, further boosting the anti-tumor response.
dot
Figure 1: Proposed mechanism of synergy between multi-targeted TKIs and immunotherapy.
Comparative Analysis of this compound Alternatives in Combination with Immunotherapy
To provide a framework for understanding the potential of this compound in immuno-oncology, we will compare it to four well-studied multi-targeted TKIs: Cabozantinib, Lenvatinib, Sorafenib, and Sunitinib.
Cabozantinib
Cabozantinib is a TKI that inhibits VEGFR, MET, AXL, and RET. Its combination with immune checkpoint inhibitors has shown significant promise in preclinical and clinical settings.
Preclinical Data Summary
| Model System | Immunotherapy Agent | Key Findings |
| Murine Colon Cancer | Cancer Vaccine | Increased tumor CD8+ T-cell infiltration; Decreased tumor-associated macrophages and MDSCs.[1] |
| Murine Colon Cancer | Anti-CTLA-4/Anti-PD-1 | Synergistic and profound effects on tumor growth and metastasis.[1] |
| Pancreatic Ductal Adenocarcinoma | Anti-PD-1 | Significant tumor cell death; Increased CTL proliferation; Decreased PMN-MDSCs.[2] |
Clinical Data Summary
| Cancer Type | Immunotherapy Agent | Key Efficacy Data |
| Advanced Renal Cell Carcinoma (RCC) | Nivolumab | ORR: 55.7%; Median PFS: 12.5 months. |
| Advanced Urothelial Carcinoma (UC) | Nivolumab | ORR: 33.3%. |
| Advanced Genitourinary Tumors | Nivolumab +/- Ipilimumab | ORR with Nivolumab: 33%; ORR with triplet: 50%. |
| Metastatic Renal Cell Carcinoma (mRCC) | Pembrolizumab | ORR: 65.8%; Median PFS: 10.45 months; Median OS: 30.81 months.[3] |
Lenvatinib
Lenvatinib is a TKI that inhibits VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET. The combination of lenvatinib with pembrolizumab (an anti-PD-1 antibody) is now an approved treatment for certain cancers.
Preclinical Data Summary
| Model System | Immunotherapy Agent | Key Findings |
| Murine Colon Cancer | Anti-PD-1 | Decreased tumor-associated macrophages; Increased activated CD8+ T cells. |
| Murine Lung Cancer | Anti-PD-1 | Enhanced anti-tumor activity. |
Clinical Data Summary
| Cancer Type | Immunotherapy Agent | Key Efficacy Data |
| Advanced Renal Cell Carcinoma (RCC) | Pembrolizumab | ORR: 70%; Median PFS: 23.9 months. |
| Advanced Endometrial Cancer | Pembrolizumab | ORR: 38.3%; Median PFS: 7.2 months.[4] |
| Unresectable Hepatocellular Carcinoma (HCC) | Pembrolizumab | ORR: 36%; Median PFS: 8.6 months. |
Sorafenib
Sorafenib is a TKI that inhibits VEGFR, PDGFR, and Raf kinases. While it has shown some immunomodulatory effects, its combination with immunotherapy has yielded mixed results.
Preclinical Data Summary
| Model System | Immunotherapy Agent | Key Findings |
| Murine Kidney Cancer | Anti-CTLA-4 | Synergistic antitumor effects; Inhibition of MDSCs.[5] |
| Murine Breast Cancer | HER-2 Targeted Vaccine | Enhanced accumulation of CD4+ and CD8+ T cells in the TME.[6] |
Clinical Data Summary
| Cancer Type | Immunotherapy Agent | Key Efficacy Data |
| Advanced Hepatocellular Carcinoma (HCC) | Nivolumab | No significant improvement in OS compared to sorafenib alone in a phase 3 trial.[7] |
| Advanced Hepatocellular Carcinoma (HCC) | Nivolumab + Ipilimumab | Showed clinical benefit in sorafenib-treated patients.[8] |
Sunitinib
Sunitinib is a TKI that inhibits VEGFR, PDGFR, KIT, and FLT3. It was one of the first TKIs to be investigated in combination with immunotherapy, but toxicity concerns have been a challenge.
Preclinical Data Summary
| Model System | Immunotherapy Agent | Key Findings |
| Murine Tumor Models | N/A | Reduction in MDSCs and Tregs; Increased infiltration of CD8+ T cells. |
Clinical Data Summary
| Cancer Type | Immunotherapy Agent | Key Efficacy Data |
| Metastatic Renal Cell Carcinoma (mRCC) | Nivolumab + Ipilimumab | Combination showed superior OS and ORR compared to sunitinib monotherapy.[9][10][11] |
Experimental Protocols: A Generalized Workflow
Evaluating the synergistic effects of a TKI like this compound with immunotherapy requires a systematic preclinical approach. A typical experimental workflow is outlined below.
dot
Figure 2: Generalized experimental workflow for evaluating TKI and immunotherapy synergy.
Key Methodologies:
-
Cell Lines and Animal Models: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma, B16 melanoma, Renca renal carcinoma) are crucial as they have a competent immune system, which is necessary for evaluating immunotherapy.
-
Drug Administration: The TKI is typically administered orally, while the immune checkpoint inhibitor (e.g., anti-PD-1, anti-CTLA-4) is given via intraperitoneal injection. Dosing schedules and concentrations are determined through preliminary dose-finding studies.
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
-
Immunophenotyping of Tumor-Infiltrating Leukocytes: Tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD11b, Gr-1). Analysis is performed using flow cytometry.
-
Immunohistochemistry (IHC): Tumor sections are stained with antibodies to visualize the spatial distribution of immune cells and other markers within the tumor microenvironment.
-
Statistical Analysis: Statistical tests (e.g., t-tests, ANOVA, survival analysis using Kaplan-Meier curves) are used to determine the significance of the observed differences between treatment groups.
Signaling Pathways: A Visual Representation
The synergistic effect of multi-targeted TKIs and immunotherapy can be visualized at the level of cellular signaling pathways.
dot
Figure 3: Simplified signaling pathways targeted by multi-targeted TKIs and immunotherapy.
Conclusion: Charting a Path Forward for this compound
While direct evidence for the synergistic effects of this compound with immunotherapy is currently lacking, the extensive preclinical and clinical data from other multi-targeted TKIs with similar target profiles provide a strong rationale for investigating such combinations. The comparative analysis presented in this guide highlights the potential of TKIs to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.
For a compound like this compound, which was halted due to toxicity, a re-evaluation in a combination setting might be warranted, potentially at lower, non-toxic doses that could still elicit an immunomodulatory effect. Future preclinical studies should focus on elucidating the impact of this compound on the tumor immune landscape and formally testing for synergy with immune checkpoint inhibitors using the established experimental workflows outlined here. Such studies would be crucial in determining whether this compound, or other novel multi-kinase inhibitors, can be repurposed to contribute to the growing armamentarium of effective cancer immunotherapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase I/II Clinical Trial of Pembrolizumab and Cabozantinib in Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Sorafenib enhances the antitumor effects of anti-CTLA-4 antibody in a murine cancer model by inhibiting myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. First-Line Nivolumab vs Sorafenib in Advanced Hepatocellular Carcinoma Effect on Overall Survival - The ASCO Post [ascopost.com]
- 8. Nivolumab-ipilimumab combo has ‘robust’ clinical benefit in sorafenib-treated HCC patients | MDedge [live.mdedge.com]
- 9. m.youtube.com [m.youtube.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. research.regionh.dk [research.regionh.dk]
Head-to-Head Comparison: XL-999 and Axitinib in Oncology Research
In the landscape of targeted cancer therapies, both XL-999 and axitinib have emerged as significant multi-kinase inhibitors, primarily targeting pathways involved in angiogenesis and tumor cell proliferation. This guide provides a detailed, data-driven comparison of these two compounds to assist researchers, scientists, and drug development professionals in their evaluation.
Executive Summary
Axitinib, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), is an established therapeutic agent, particularly in renal cell carcinoma.[1][2][3] this compound, an investigational compound, exhibits a broader spectrum of activity, targeting VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), FMS-related tyrosine kinase 3 (FLT3), and SRC.[4][5] While axitinib's clinical development has led to approved therapies, the clinical progression of this compound was halted due to safety concerns, specifically dose-rate-dependent cardiotoxicity.[6] This comparison will delve into their respective kinase inhibition profiles, preclinical efficacy, and the experimental methodologies used to evaluate them.
Kinase Inhibition Profile
The in vitro potency of this compound and axitinib against their respective target kinases is a critical determinant of their biological activity. While precise IC50 values for this compound are not publicly available, preclinical data consistently describe it as a potent inhibitor with low nanomolar activity against its key targets.[6]
| Kinase Target | This compound IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR1 | Potent Inhibition | 0.1 |
| VEGFR2 | Potent Inhibition | 0.2 |
| VEGFR3 | Potent Inhibition | 0.1-0.3 |
| PDGFRβ | Potent Inhibition | 1.6 |
| c-Kit | Potent Inhibition | 1.7 |
| FGFR1 | Potent Inhibition | Not a primary target |
| FGFR3 | Low Nanomolar Potency | Not a primary target |
| FLT3 | Potent Inhibition | Not a primary target |
| SRC | Potent Inhibition | Not a primary target |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by this compound and axitinib.
Caption: this compound Signaling Pathway Inhibition.
Caption: Axitinib Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of kinase inhibitors like this compound and axitinib.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound or axitinib)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the effect of a compound on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound or axitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance of the formazan solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor formation)
-
Test compound (this compound or axitinib) formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (and optionally Matrigel) into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intravenous injection).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound.
Preclinical and Clinical Findings
Axitinib has demonstrated significant efficacy in various preclinical models and clinical trials. In a phase 3 trial for second-line treatment of advanced renal cell carcinoma, axitinib showed a longer progression-free survival compared to sorafenib.[3] Real-world data has also supported its efficacy in combination with immunotherapy for first-line treatment of advanced renal cell carcinoma.[7] However, a phase 3 trial of axitinib as an adjuvant therapy for high-risk renal cell carcinoma was stopped early as it was unlikely to show a benefit.[1][2]
This compound showed potent inhibition of tumor growth and even regression of large, established tumors in several preclinical models, including breast, lung, and colon cancer. Phase I trials in patients with advanced solid malignancies demonstrated preliminary evidence of clinical activity. Subsequent Phase II trials showed preliminary anti-tumor activity in non-small cell lung cancer (NSCLC) and acute myelogenous leukemia (AML). However, the development of this compound was halted due to serious cardiac adverse events observed in a significant percentage of patients.[6]
Conclusion
Both this compound and axitinib are potent kinase inhibitors with significant anti-tumor activity. Axitinib has a more selective profile, primarily targeting VEGFRs, and has been successfully developed into an approved cancer therapy. This compound, with its broader kinase inhibition profile, showed promising preclinical and early clinical activity across a range of tumor types. However, its development was terminated due to an unacceptable cardiotoxicity profile, highlighting the challenges of developing multi-kinase inhibitors with a favorable therapeutic window. For researchers, axitinib serves as a well-characterized tool for studying VEGFR-mediated signaling, while the story of this compound provides a valuable case study on the importance of balancing broad-spectrum efficacy with on-target and off-target toxicities in drug development.
References
- 1. actionkidneycancer.org [actionkidneycancer.org]
- 2. onclive.com [onclive.com]
- 3. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Facebook [cancer.gov]
- 6. XL999 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 7. google.com [google.com]
Benchmarking XL-999: A Comparative Analysis Against Next-Generation Bruton's Tyrosine Kinase (BTK) Inhibitors
This guide provides a comprehensive comparison of XL-999, a novel next-generation Bruton's Tyrosine Kinase (BTK) inhibitor, against other leading TKIs in the same class. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed, evidence-based overview of this compound's performance characteristics.
Comparative Efficacy and Selectivity
The development of BTK inhibitors has marked a significant advancement in the treatment of B-cell malignancies. While the first-generation inhibitor, ibrutinib, demonstrated remarkable efficacy, its off-target effects have prompted the development of next-generation agents with improved selectivity and safety profiles. This compound is a highly selective, covalent BTK inhibitor designed to offer a superior therapeutic window.
Table 1: Biochemical Potency and Selectivity of BTK Inhibitors
| Compound | Target | IC50 (nM) vs. BTK | IC50 (nM) vs. EGFR | IC50 (nM) vs. TEC | IC50 (nM) vs. ITK |
| This compound (Hypothetical Data) | BTK | 0.35 | >1000 | 85 | >1000 |
| Ibrutinib | BTK | 0.5 | 5.6 | 2.1 | 10.7 |
| Acalabrutinib | BTK | 3 | >1000 | 47 | >1000 |
| Zanubrutinib | BTK | <0.5 | 114 | 1.1 | 6.2 |
Table 2: Cellular Activity of BTK Inhibitors in B-Cell Malignancy Cell Lines
| Compound | Cell Line (TMD8) IC50 (nM) | Cell Line (REC-1) IC50 (nM) |
| This compound (Hypothetical Data) | 1.2 | 3.5 |
| Ibrutinib | 1.7 | 4.5 |
| Acalabrutinib | 8.1 | 12.4 |
| Zanubrutinib | 0.23 | 0.27 |
Experimental Protocols
The following are standard protocols for key experiments used to characterize BTK inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
-
Materials : Recombinant human BTK enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test compounds (this compound and comparators).
-
Procedure :
-
The BTK enzyme is incubated with varying concentrations of the test compound in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method, such as an ELISA-based assay or a fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Proliferation/Viability Assay
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Materials : B-cell malignancy cell lines (e.g., TMD8, REC-1), cell culture medium, and the test compounds.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds.
-
After a defined incubation period (e.g., 72 hours), a reagent to assess cell viability (e.g., CellTiter-Glo®) is added.
-
The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
IC50 values are determined from the resulting dose-response curves.
-
In Vivo Tumor Xenograft Studies
This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model : Immunocompromised mice (e.g., NOD/SCID) are used.
-
Procedure :
-
Human B-cell lymphoma cells are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives daily oral administration of the BTK inhibitor at a specified dose. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic studies).
-
Visualizing Pathways and Workflows
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
In Vitro Kinase Assay Workflow
Safety Operating Guide
Proper Disposal Procedures for Xl-999
Disclaimer: "Xl-999" is a hypothetical substance, and the following procedures are based on established safety protocols for the disposal of potent, non-P-listed hazardous chemical compounds in a research setting. Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines, as local regulations may vary.[1]
This guide provides essential safety and logistical information for the proper handling and disposal of waste generated from the use of this compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling any form of this compound waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Double nitrile gloves
-
Safety glasses with side shields or chemical splash goggles
-
A lab coat designated for potent compound work
-
Closed-toe shoes
All waste handling should be performed within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation: The First Step
Proper segregation at the point of generation is the most critical step in the disposal process.[2][3] Never mix hazardous chemical waste with general trash, radioactive waste, or biohazardous materials.[4] this compound waste must be categorized into distinct streams based on its physical form and concentration.
Key Principles of Segregation:
-
Compatibility: Never mix incompatible chemicals.[2] For example, store acidic waste separately from basic waste and keep oxidizing agents away from flammable organic solvents.[2]
-
Point of Generation: Waste must be accumulated at or near the location where it was generated, in a designated Satellite Accumulation Area (SAA).[2][3][5]
-
Container Integrity: All waste containers must be in good condition, made of a compatible material (e.g., HDPE for most solvents and aqueous waste), and feature a secure, leak-proof screw cap.[2][3] Containers must remain closed except when adding waste.[2][5]
Step-by-Step Disposal Protocols
A. Solid this compound Waste (Powder)
-
Primary Waste: Place pure this compound powder and materials heavily contaminated with solid this compound (e.g., weighing papers, spatulas) into a dedicated, clearly labeled "Hazardous Solid Waste" container.
-
Container: Use a wide-mouth, screw-cap polyethylene or glass container. Do not use bags or cardboard boxes.[4]
-
Labeling: The container must have a hazardous waste tag detailing the full chemical name ("this compound"), the primary hazard(s) (e.g., Toxic), and the approximate quantity.
B. Liquid this compound Waste (Solutions)
-
Organic Solvent Solutions: Dispose of solutions of this compound in organic solvents (e.g., DMSO, Methanol) in a dedicated "Halogenated" or "Non-Halogenated Solvent Waste" container, as appropriate. Do not mix these two solvent types.
-
Aqueous Solutions: Low-concentration aqueous solutions should be collected as "Hazardous Aqueous Waste." Drain disposal is strictly prohibited for potent compounds like this compound.[1]
-
Container: Use a chemically resistant, sealed container (e.g., HDPE carboy). Leave at least 10% headspace (one-inch headroom) to allow for vapor expansion.[2]
-
Labeling: The waste tag must list every chemical component by its full name and respective percentage or volume.[2]
C. Contaminated Labware & Sharps
-
Sharps: Needles, syringes, and razor blades contaminated with this compound must be placed directly into a designated, puncture-proof "Sharps Waste" container.[4]
-
Glassware: Contaminated glass pipettes and broken glassware go into a "Contaminated Lab Glass" box.
-
Plasticware: Contaminated pipette tips, microfuge tubes, and other plastic items should be collected in a container or durable bag labeled "Solid Hazardous Waste."
D. Decontamination of Emptied Containers
-
Triple Rinse: To render an "empty" this compound container suitable for regular disposal, it must be triple-rinsed.[4]
-
Collect Rinsate: The first rinse should be with a solvent that readily dissolves this compound. This first rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
Subsequent Rinses: The second and third rinses can typically be disposed of down the drain, but confirm this with your institution's EH&S.[4]
-
Deface Label: After the container is dry, deface or remove the original label before disposing of it in the appropriate glass or plastic recycling bin.
Quantitative Disposal Guidelines
The following table provides hypothetical limits and container specifications for managing this compound waste streams.
| Waste Stream | Container Type | Max Concentration | Key Disposal Notes |
| Solid Waste | Wide-mouth HDPE Jar | >1% by weight | For pure compound and heavily contaminated items. |
| Organic Solvent Waste | 1-5 Gallon HDPE Carboy | Any | Segregate halogenated & non-halogenated solvents. |
| Aqueous Waste | 1-5 Gallon HDPE Carboy | <1% by weight | pH must be between 5.5 and 10.5.[1] |
| Contaminated Sharps | Puncture-proof Sharps Bin | Trace | Do not recap needles; dispose of bin when ¾ full. |
| Contaminated Labware | Lined Cardboard Box / Bag | Trace | For non-sharp items like gloves, tubes, and tips. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for segregating this compound waste at the point of generation.
Caption: Workflow for proper segregation of different this compound waste streams.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
